Calcium Green-5N AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C59H52Cl2N4O28 |
|---|---|
Molecular Weight |
1336.0 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |
InChI Key |
VFSZBTFSVKUOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Calcium Green-5N AM in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium Green-5N AM is a fluorescent indicator dye specifically designed for the detection of high-concentration intracellular calcium ([Ca²⁺]i), a critical second messenger in a multitude of neuronal processes. Its unique low affinity for Ca²⁺ makes it an invaluable tool for investigating cellular phenomena associated with large calcium transients, most notably glutamate-induced excitotoxicity, a key mechanism in a variety of neurological disorders. This guide provides an in-depth overview of this compound, its applications in neuroscience, detailed experimental protocols, and a comparison with other common calcium indicators.
Core Principles and Applications
This compound is an acetoxymethyl (AM) ester derivative of the Calcium Green-5N dye. The AM ester form renders the molecule lipophilic, allowing it to readily cross the plasma membrane of neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Calcium Green-5N dye in the cytoplasm. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or other fluorescence-based detection methods.
The primary application of this compound in neuroscience is the monitoring of substantial increases in intracellular calcium. Its low affinity for Ca²⁺ (dissociation constant, Kd ≈ 14 µM) prevents saturation at the high calcium concentrations that occur during pathological events such as excitotoxicity, unlike high-affinity indicators which would be fully saturated and thus unable to report further increases in [Ca²⁺]i.[1] This characteristic makes it particularly well-suited for studying:
-
Glutamate Excitotoxicity: A process where excessive stimulation of glutamate receptors leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events.[2][3][4] Calcium Green-5N allows for the quantification of these large Ca²⁺ surges.[2]
-
Neuronal Injury and Death: Investigating the role of calcium overload in various models of neuronal damage.
-
High-Frequency Neuronal Firing: Monitoring calcium dynamics during intense neuronal activity.
Quantitative Data Summary
For researchers selecting a calcium indicator, a direct comparison of their key properties is essential. The following table summarizes the quantitative data for Calcium Green-5N and other commonly used green fluorescent calcium indicators.
| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement upon Ca²⁺ Binding | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Calcium Green-5N | ~14 µM | ~38-fold | ~506 | ~531 |
| Calcium Green-1 | ~190 nM | ~14-fold | ~506 | ~531 |
| Fluo-3 | ~390 nM | ~100-fold | ~506 | ~526 |
| Fluo-4 | ~345 nM | >100-fold | ~494 | ~516 |
| Oregon Green 488 BAPTA-1 | ~170 nM | ~14-fold | ~494 | ~523 |
| Cal-520 | ~320 nM | ~100-fold | ~492 | ~514 |
Experimental Protocols
Protocol 1: Loading of this compound into Cultured Neurons
This protocol provides a general guideline for loading this compound into primary neuronal cultures. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Loading Solution:
-
On the day of the experiment, thaw the this compound stock solution and Pluronic F-127 solution to room temperature.
-
Prepare a loading solution with a final this compound concentration of 2-10 µM in HBSS. The optimal concentration should be determined empirically.
-
To aid in the dispersal of the AM ester in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 solution. Vortex briefly.
-
Add this mixture to the pre-warmed HBSS and vortex again to ensure a homogenous solution.
-
-
Cell Loading:
-
Aspirate the culture medium from the coverslips containing the cultured neurons.
-
Wash the cells gently with pre-warmed HBSS.
-
Add the loading solution to the coverslips, ensuring the cells are completely covered.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells three times with pre-warmed HBSS to remove excess dye.
-
Add fresh pre-warmed HBSS and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for calcium imaging experiments. Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with appropriate filters for Calcium Green-5N (Excitation/Emission: ~506 nm / ~531 nm).
-
Protocol 2: Induction and Measurement of Glutamate Excitotoxicity
This protocol describes how to induce glutamate excitotoxicity in cultured neurons loaded with this compound and measure the resulting changes in intracellular calcium.
Materials:
-
Cultured neurons loaded with this compound (from Protocol 1)
-
Glutamate stock solution (e.g., 100 mM in water)
-
Glycine stock solution (e.g., 10 mM in water)
-
Physiological salt solution (e.g., HBSS)
Procedure:
-
Baseline Imaging:
-
Place the imaging chamber with the loaded neurons on the microscope stage.
-
Acquire baseline fluorescence images for a few minutes to establish a stable resting calcium level.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of glutamate and the co-agonist glycine in the physiological salt solution. A common starting concentration is 100 µM glutamate and 10 µM glycine.
-
Perfuse the cells with the glutamate-containing solution.
-
-
Data Acquisition:
-
Immediately begin acquiring fluorescence images at a desired frame rate. The large and sustained increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Continue imaging for the duration of the glutamate exposure and during washout with glutamate-free solution to observe the dynamics of the calcium response.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual neurons over time.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. This normalization corrects for variations in dye loading and cell thickness.
-
Visualizations
Signaling Pathway: Glutamate-Induced Excitotoxicity
The following diagram illustrates the key events in the signaling cascade of glutamate-induced excitotoxicity, leading to a massive influx of intracellular calcium.
Caption: Signaling pathway of glutamate-induced excitotoxicity.
Experimental Workflow: Calcium Imaging with this compound
This diagram outlines the general workflow for conducting a calcium imaging experiment using this compound to study neuronal responses.
Caption: General workflow for calcium imaging experiments.
References
- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
Calcium Green-5N AM: An In-depth Technical Guide to its Principle of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Calcium Green-5N AM, detailing its mechanism of action, key quantitative properties, and experimental protocols.
Core Principle of Action
This compound is a cell-permeant, low-affinity fluorescent indicator used to detect high concentrations of intracellular calcium ions (Ca²⁺). Its principle of action is a multi-step process that begins with its entry into the cell and culminates in a calcium-dependent increase in fluorescence.
The "AM" designation refers to acetoxymethyl esters. These lipophilic groups render the molecule capable of passively crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its cell-impermeant, active form, Calcium Green-5N.[1] This active form is then trapped within the cytosol.
The core of Calcium Green-5N's calcium sensitivity lies in its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety. In its calcium-free state, the BAPTA portion of the molecule quenches the fluorescence of the fluorescein-based fluorophore through a process known as photoinduced electron transfer (PeT). Upon binding with Ca²⁺, a conformational change in the BAPTA chelator prevents this electron transfer, leading to a significant increase in the fluorescence quantum yield and, consequently, a brighter fluorescent signal.
Signaling Pathway and Mechanism
The following diagram illustrates the signaling pathway from the introduction of this compound to the detection of a calcium-dependent fluorescent signal.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Calcium Green-5N and provide a comparison with other common green fluorescent calcium indicators.
Table 1: Physicochemical and Spectroscopic Properties of Calcium Green-5N
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | [2][3] |
| Excitation Maximum (Ex) | ~506 nm | [3] |
| Emission Maximum (Em) | ~532 nm | [3] |
| Fluorescence Intensity Increase | ~38-fold | |
| Molecular Formula (AM Ester) | C₅₉H₅₂Cl₂N₄O₂₈ | |
| Molecular Weight (AM Ester) | 1335.96 g/mol |
Table 2: Comparison with Other Green Fluorescent Calcium Indicators
| Indicator | Kd (Ca²⁺) | Fluorescence Enhancement | Quantum Yield (Ca²⁺-bound) |
| Calcium Green-5N | ~14 µM | ~38-fold | Not explicitly found |
| Calcium Green-1 | ~190 nM | ~14-fold | ~0.75 |
| Fluo-3 | ~390 nM | ~100-fold | ~0.14 |
| Fluo-4 | ~345 nM | >100-fold | Not explicitly found |
| Oregon Green 488 BAPTA-1 | ~170 nM | ~14-fold | ~0.7 |
Experimental Protocols
A generalized protocol for loading adherent cells with this compound is provided below. Optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 to 5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4. For some cell lines, the addition of a non-ionic detergent such as Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the solubilization and cellular uptake of the AM ester. Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters, which may extrude the de-esterified dye.
Cell Loading Procedure
The following workflow diagram illustrates the general steps for cell loading and imaging.
Caption: Experimental workflow for this compound.
Detailed Steps:
-
Culture adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.
-
Aspirate the culture medium from the cells and wash once with the loading buffer (without the dye).
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically.
-
After incubation, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular indicator.
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence imaging using appropriate filter sets for fluorescein (FITC).
Logical Relationships and Considerations
The successful use of this compound depends on several interconnected factors, as illustrated in the diagram below.
Caption: Logical relationships for successful this compound use.
Key Considerations:
-
Low Affinity: Due to its high Kd, Calcium Green-5N is best suited for measuring large and rapid increases in intracellular calcium, as it is less likely to become saturated compared to high-affinity indicators. It may not be sensitive enough for detecting small, subtle calcium transients.
-
AM Ester Hydrolysis: Incomplete hydrolysis of the AM esters can result in a high background signal and potential compartmentalization of the dye in organelles.
-
Phototoxicity and Photobleaching: As with all fluorescent dyes, it is important to minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
-
pH Sensitivity: The fluorescence of fluorescein-based dyes can be sensitive to changes in pH. It is advisable to perform control experiments to ensure that observed fluorescence changes are due to calcium and not pH fluctuations.
References
Unveiling the Dynamics of High-Concentration Calcium Signaling: A Technical Guide to Calcium Green-5N AM
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentrations is paramount for researchers in neuroscience, cell biology, and drug development. This technical guide provides an in-depth exploration of Calcium Green-5N AM, a low-affinity fluorescent indicator specifically designed for monitoring high-concentration Ca²⁺ dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital research tool.
Calcium Green-5N is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator within the cell. The defining characteristic of Calcium Green-5N is its relatively low affinity for Ca²⁺, making it an ideal probe for studying cellular compartments or events associated with large and rapid changes in Ca²⁺ concentration, such as in the mitochondria or during excitotoxic events in neurons.
Quantitative Profile of Calcium Green-5N
The dissociation constant (Kd) is a critical parameter that defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. For low-affinity indicators like Calcium Green-5N, this value is crucial for accurate quantitative measurements in high-calcium environments. It is important to note that the Kd can be influenced by experimental conditions such as temperature, pH, and ionic strength.
| Property | Value | Reference |
| Dissociation Constant (Kd) | ~14 µM | [cite:no_result_found_for: AAT Bioquest article on "The Eight Best Green Fluorescent Calcium Indicators"] |
| 4.29 ± 0.67 µM | [1] | |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~38-fold | [cite:no_result_found_for: AAT Bioquest article on "The Eight Best Green Fluorescent Calcium Indicators"] |
| 14.7-fold | [1] | |
| Excitation Wavelength (Max) | ~506 nm | |
| Emission Wavelength (Max) | ~531 nm |
Experimental Protocol: In Vitro Determination of the Dissociation Constant (Kd)
Accurate determination of the Kd under specific experimental conditions is essential for quantitative Ca²⁺ measurements. The following protocol outlines a standard method for in vitro Kd determination using fluorescence spectroscopy and calcium-EGTA buffers.
Materials:
-
Calcium Green-5N, salt form
-
Calcium Calibration Buffer Kit (containing a "zero Ca²⁺" buffer with EGTA and a "high Ca²⁺" buffer with CaEGTA)
-
Spectrofluorometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the Calcium Green-5N salt in a Ca²⁺-free buffer.
-
Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the "zero Ca²⁺" and "high Ca²⁺" buffers in varying ratios. The free Ca²⁺ concentration in each buffer can be calculated using specialized software or established formulas that account for the binding constant of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength of the buffer system.
-
Add a constant amount of the Calcium Green-5N stock solution to each calibration buffer to achieve a final indicator concentration in the low micromolar range.
-
Measure the fluorescence intensity (F) of the indicator in each calibration buffer using a spectrofluorometer set to the appropriate excitation and emission wavelengths for Calcium Green-5N.
-
Determine the minimum fluorescence (Fmin) by measuring the fluorescence intensity of the indicator in the "zero Ca²⁺" buffer (containing a high concentration of EGTA).
-
Determine the maximum fluorescence (Fmax) by measuring the fluorescence intensity in a buffer with a saturating concentration of Ca²⁺.
-
Calculate the Kd by fitting the fluorescence intensity data to the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
By plotting the free Ca²⁺ concentration against the ratio [(F - Fmin) / (Fmax - F)], the Kd can be determined from the slope of the resulting line.
References
A Technical Guide to Calcium Green-5N AM: Properties, Experimental Protocols, and Applications in High-Concentration Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorescent calcium indicator Calcium Green-5N AM. It covers its core spectral and chemical properties, detailed experimental protocols for its use in cellular systems, and its application in studying signaling pathways involving high-amplitude calcium fluctuations, such as glutamate-induced excitotoxicity.
Core Properties of Calcium Green-5N
Calcium Green-5N is a low-affinity calcium indicator that is particularly well-suited for measuring high intracellular calcium concentrations. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Calcium Green-5N. It is important to note that while Calcium Green-5N and Calcium Green-1 share similar spectral properties, their affinities for calcium differ significantly. Due to the limited availability of specific data for the 5N variant, some values are approximated from its higher-affinity counterpart, Calcium Green-1, and are noted accordingly.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~506 nm | Optimal excitation for fluorescence. |
| Emission Wavelength (λem) | ~531 nm | Peak fluorescence emission. |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM[1] | This low affinity makes it suitable for measuring high Ca²⁺ concentrations.[1] |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7 to 38-fold[1][2] | Significant increase in fluorescence intensity upon binding to calcium. |
| Quantum Yield (Φ) | ~0.75 (for Calcium Green-1)[3] | A specific value for Calcium Green-5N is not readily available. This value for the spectrally similar Calcium Green-1 is provided as an estimate. |
| Molar Extinction Coefficient (ε) | Not readily available | - |
| Solubility | Soluble in DMSO | The AM ester form is typically dissolved in anhydrous DMSO to prepare a stock solution. |
| Storage | Store at -20°C, protect from light | Both the solid powder and DMSO stock solutions should be stored under these conditions. |
Experimental Protocols
The following protocols provide a general framework for using this compound to measure intracellular calcium concentrations. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in the range of 1 to 5 mM in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound
-
Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.
-
Loading Buffer Preparation: Prepare a loading buffer, which is typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells.
-
Dye Dilution: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration typically ranging from 1 to 10 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the dye stock solution with an equal volume of Pluronic® F-127 (20% w/v in DMSO) before diluting in the loading buffer.
-
Cell Incubation: Remove the cell culture medium and replace it with the this compound loading solution.
-
Incubation Conditions: Incubate the cells for 30 to 60 minutes at 37°C. The optimal incubation time will vary depending on the cell type.
-
Washing: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.
Calcium Imaging
-
Microscopy: Use a fluorescence microscope equipped with appropriate filters for fluorescein or GFP (e.g., excitation around 488 nm and emission around 525 nm).
-
Baseline Fluorescence: Before stimulating the cells, acquire a baseline fluorescence image to establish the resting intracellular calcium level.
-
Cell Stimulation: Apply the stimulus of interest to elicit a calcium response. For example, in studies of glutamate excitotoxicity, this would involve the application of glutamate.
-
Image Acquisition: Acquire a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected calcium response.
Data Analysis
-
Region of Interest (ROI) Selection: Define regions of interest (ROIs) around individual cells or subcellular compartments.
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity measurements.
-
Normalization: Normalize the fluorescence change to the baseline fluorescence (F₀) to express the data as ΔF/F₀, where ΔF = F - F₀.
-
Calibration (Optional): For quantitative measurements of calcium concentration, an in situ calibration can be performed at the end of the experiment. This involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known concentrations of calcium to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)].
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway where Calcium Green-5N is applicable and a typical experimental workflow for its use.
Caption: Experimental workflow for intracellular calcium imaging using this compound.
Caption: Signaling pathway of glutamate-induced excitotoxicity and calcium influx.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Calcium Green-5N AM: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator for the quantitative measurement of high intracellular calcium concentrations. This document details its core properties, provides experimental protocols for its use, and illustrates key concepts through diagrams to support researchers in its effective application.
Core Properties of this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Calcium Green-5N. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-5N in the cytosol. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, with minimal wavelength shift. Its low affinity for calcium makes it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators.[1][2]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 1335.96 g/mol | [3][4] |
| CAS Number | 216699-33-1 | [3] |
| Excitation Wavelength (Ex) | ~506 nm | |
| Emission Wavelength (Em) | ~532 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~38-fold | |
| Solubility | Soluble in DMSO (e.g., 6.68 mg/mL or 5.00 mM) | |
| Storage | Store at -20°C, protect from light. |
Experimental Protocols
The following protocols provide a general framework for loading and imaging cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
a. This compound Stock Solution (1-5 mM in DMSO):
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 5 mM stock solution from 500 µg of the dye (MW = 1335.96), add approximately 74.8 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
b. Pluronic® F-127 Stock Solution (10-20% w/v in DMSO):
-
Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in aqueous media.
-
Prepare a 10-20% (w/v) stock solution in DMSO.
-
Store at room temperature.
c. Loading Buffer:
-
Use a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at a physiological pH (typically 7.2-7.4) and may be supplemented with glucose.
d. This compound Working Solution (2-10 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
For a final loading concentration of 5 µM, dilute the stock solution into the loading buffer.
-
To aid in dispersion, first mix the required volume of the this compound stock solution with an equal volume of the Pluronic® F-127 stock solution, and then dilute this mixture into the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
Cell Loading Protocol
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
-
Remove Growth Medium: Aspirate the growth medium from the cells.
-
Wash (Optional): Gently wash the cells once with the loading buffer.
-
Add Working Solution: Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary between cell types and should be determined empirically.
-
Wash: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove excess dye.
-
De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Maintain the cells in a physiological buffer during imaging.
Imaging Parameters
-
Excitation: Use an excitation wavelength of ~488 nm, which is compatible with the argon-ion laser line commonly found on confocal microscopes.
-
Emission: Collect the fluorescence emission at ~530 nm. A standard FITC filter set is generally suitable.
-
Data Acquisition: Acquire images at a temporal resolution appropriate for the biological process being studied. Be mindful of potential phototoxicity with excessive laser exposure.
Visualizations
Mechanism of this compound Action
References
Calcium Green-5N AM: A Technical Guide to a Low-Affinity Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Calcium Green-5N AM, a fluorescent indicator designed for the measurement of high intracellular calcium concentrations. Its cell-permeant nature and low affinity for calcium make it a valuable tool for investigating cellular signaling events associated with substantial calcium fluxes.
Core Properties and Mechanism of Action
This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-5N. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-5N indicator within the cytosol. This active form of the indicator exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).
This mechanism of intracellular trapping is a common and effective strategy for loading a variety of fluorescent probes into live cells, enabling real-time measurements of dynamic cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Calcium Green-5N, providing a comparative overview for experimental design.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~494 nm (range: 451-495 nm) | [1][2] |
| Emission Wavelength (Em) | ~521 nm (range: 496-570 nm) | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~4.3 µM - 20 µM | [3] |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold | |
| Affinity for Mg²⁺ | ~5 mM |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution Preparation:
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
b. Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a HEPES-buffered saline) to a final working concentration of 1-5 µM.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to add a non-ionic detergent such as Pluronic® F-127 to the working solution at a final concentration of ~0.02%. This can be achieved by mixing the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.
Cell Loading Protocol for Adherent Cells (Microscopy)
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator.
-
Aspirate Medium: Carefully remove the cell culture medium.
-
Wash: Gently wash the cells once with the physiological buffer used for preparing the working solution.
-
Loading: Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
Wash: Remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.
Cell Loading Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the physiological buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Loading: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 30 to 45 minutes at 37°C, with gentle agitation every 10-15 minutes to ensure uniform loading.
-
Wash: Pellet the cells by centrifugation and resuspend them in fresh, warm physiological buffer to remove extracellular dye. Repeat the wash step once.
-
De-esterification and Resuspension: Resuspend the final cell pellet in the physiological buffer at the desired concentration for flow cytometric analysis. Allow a 15-30 minute de-esterification period at room temperature or 37°C before analysis.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring High Intracellular Ca2+ Concentrations with Calcium Green-5N AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator specifically suited for measuring high intracellular calcium (Ca2+) concentrations. This document details the probe's properties, experimental protocols, and its application in relevant signaling pathways, offering a valuable resource for researchers in cellular biology, neuroscience, and drug discovery.
Introduction to this compound
Calcium Green-5N is a visible light-excitable fluorescent dye designed to exhibit a significant increase in fluorescence intensity upon binding to Ca2+. Its acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca2+-sensitive form of the indicator in the cytoplasm.
A key feature of Calcium Green-5N is its relatively low affinity for Ca2+, making it an ideal tool for monitoring cellular events associated with large and rapid spikes in intracellular Ca2+, such as those observed during glutamate excitotoxicity in neurons or within subcellular compartments like mitochondria where Ca2+ levels are expected to be high.[1][2][3]
Core Properties and Quantitative Data
The utility of this compound in experimental settings is defined by its specific physicochemical and fluorescent properties. The following tables summarize the key quantitative data for this indicator.
Table 1: Spectral and Chemical Properties
| Property | Value | Reference(s) |
| Excitation Wavelength (Ex) | ~506 nm | [4][5] |
| Emission Wavelength (Em) | ~531-532 nm | |
| Dissociation Constant (Kd) for Ca2+ | ~4.29 µM - 14 µM | |
| Fluorescence Intensity Increase | ~14.7 to 38-fold | |
| Molecular Weight | 1335.96 g/mol | |
| Solvent for Stock Solution | Anhydrous DMSO |
Table 2: Storage and Handling
| Condition | Recommendation | Reference(s) |
| Solid Form | Store at -20°C, protected from light and moisture. | |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C, desiccated and protected from light. Stable for up to 6 months at -80°C. | |
| Aqueous Working Solutions | Prepare fresh on the day of the experiment. |
Mechanism of Action and Cellular Processing
The use of this compound relies on a multi-step process that begins with its passive diffusion across the plasma membrane and ends with the intracellular detection of Ca2+.
Mechanism of this compound loading and Ca2+ detection.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in cell-based assays.
Preparation of Stock and Loading Solutions
-
Prepare a 2 to 5 mM Stock Solution : Dissolve the this compound in high-quality, anhydrous DMSO. For example, to make a 5 mM stock solution from 50 µg of the dye (MW = 1335.96), add 7.48 µL of DMSO.
-
Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Prepare Loading Buffer : The final loading concentration typically ranges from 1 to 5 µM. Dilute the DMSO stock solution into a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type.
-
Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, the nonionic detergent Pluronic® F-127 can be added to the diluted dye at a final concentration of 0.02-0.04%.
-
Cell Loading Protocol
-
Cell Culture : Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and grow to the desired confluency.
-
Remove Culture Medium : Aspirate the culture medium from the cells.
-
Add Loading Buffer : Add the freshly prepared loading buffer containing this compound to the cells.
-
Incubation : Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for each cell type.
-
Wash : Remove the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.
-
De-esterification : Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.
-
Measurement : The cells are now ready for fluorescence measurement.
Experimental workflow for cell loading with this compound.
Fluorescence Measurement
Fluorescence can be measured using various instruments, including:
-
Fluorescence Microscope : For single-cell imaging and qualitative or semi-quantitative analysis of Ca2+ dynamics.
-
Fluorescence Plate Reader : For high-throughput screening and quantitative analysis of Ca2+ responses in a cell population.
-
Flow Cytometer : For analyzing Ca2+ levels in individual cells within a large, heterogeneous population.
When setting up the measurement, use an excitation source and emission filter set appropriate for the spectral properties of Calcium Green-5N (Ex ~506 nm, Em ~532 nm), similar to those used for FITC or GFP.
Application in a High Ca2+ Signaling Pathway: Glutamate Excitotoxicity
A prime application for Calcium Green-5N is the study of neuronal glutamate excitotoxicity, a pathological process implicated in stroke and neurodegenerative diseases. This process is characterized by excessive stimulation of glutamate receptors, leading to a massive and sustained influx of Ca2+, which in turn activates downstream cell death pathways.
Signaling pathway of glutamate-induced excitotoxicity.
In this context, the low Ca2+ affinity of Calcium Green-5N allows for the accurate measurement of the micromolar concentrations of intracellular free Ca2+ that are reached during excitotoxic events, which would saturate higher-affinity indicators.
Conclusion
This compound is a powerful tool for the investigation of cellular processes involving high concentrations of intracellular Ca2+. Its low affinity for Ca2+ and straightforward loading protocol make it particularly valuable for studies in neuroscience, mitochondrial function, and other areas where large Ca2+ transients are of interest. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this indicator to gain deeper insights into the complex roles of calcium signaling in health and disease.
References
- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. CALCIUM GREEN(TM)-5N, AM 10 X 50 UG - 佑研匠簇网上商城 [ulab360.com]
A Technical Guide to Low-Affinity Calcium Indicators for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Cytosol: Measuring High Concentration Calcium Dynamics
Calcium ions (Ca²⁺) are fundamental second messengers, orchestrating a vast array of cellular processes, from neurotransmission to apoptosis.[1] For decades, high-affinity fluorescent indicators have been instrumental in visualizing the subtle fluctuations of cytosolic Ca²⁺, which typically rests at a concentration of around 100 nM. However, these tools quickly become saturated in environments with high Ca²⁺ concentrations, rendering them ineffective for measuring the larger Ca²⁺ transients that occur within specific organelles or during significant influx events.[1]
Low-affinity calcium indicators are specifically engineered to overcome this limitation. With dissociation constants (Kd) in the micromolar (µM) to millimolar (mM) range, these probes are ideally suited for quantifying Ca²⁺ levels in subcellular compartments like the endoplasmic reticulum (ER) and mitochondria, where concentrations can be orders of magnitude higher than in the cytosol.[1][2] They are also invaluable for studying phenomena characterized by large, rapid Ca²⁺ influxes, such as excitotoxicity in neurons and synaptic transmission.[3] This guide provides a comprehensive overview of commonly used low-affinity calcium indicators, detailed experimental protocols, and their application in key signaling pathways.
Quantitative Comparison of Low-Affinity Calcium Indicators
The selection of an appropriate low-affinity indicator is contingent on several key parameters, including its dissociation constant (Kd), spectral properties, and ion selectivity. The following tables summarize the quantitative data for a selection of widely used chemical and genetically encoded low-affinity Ca²⁺ indicators. It is important to note that values such as Kd can be influenced by the experimental environment, including pH, temperature, and ionic strength.
Table 1: Chemical Low-Affinity Calcium Indicators
| Indicator | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluo-3FF | Single Wavelength | 42 | ~494 | ~516 | Essentially non-fluorescent without Ca²⁺, strong fluorescence enhancement. |
| Fluo-4FF | Single Wavelength | 9.7 | 494 | 516 | A lower affinity analog of Fluo-4. |
| Fluo-5N | Single Wavelength | 90 | 494 | 516 | Over 100-fold fluorescence increase; ideal for 1 µM to 1 mM Ca²⁺ range. |
| Mag-Fura-2 | Ratiometric | ~20-25 | 329/369 | ~511 | Also sensitive to Mg²⁺ (Kd ~1.9-2 mM). |
| Fura-2FF | Ratiometric | 6 | ~340/380 | ~510 | Low affinity derivative of Fura-2 with high selectivity over Mg²⁺ (>10 mM). |
| BTC | Ratiometric | ~7-26 | 400/485 | ~510-525 | Low sensitivity to Mg²⁺; can be prone to photodamage. |
| Rhod-5N | Single Wavelength | 19 | ~552 | ~581 | Low-affinity derivative of Rhod-2. |
| Rhod-FF | Single Wavelength | 320 | ~552 | ~581 | Very low affinity Rhodamine-based indicator. |
| X-rhod-5F | Single Wavelength | 1.6 | ~580 | ~600 | Red-shifted low-affinity indicator. |
| X-rhod-FF | Single Wavelength | 17 | ~580 | ~600 | Red-shifted low-affinity indicator. |
Table 2: Genetically Encoded Low-Affinity Calcium Indicators (GECIs)
| Indicator Family | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Key Characteristics |
| TN-Series (Troponin C-based) | FRET | 0.47 - 29 | ~433 (CFP) | ~475 (CFP) / ~525 (YFP) | Less likely to interact with endogenous signaling pathways compared to calmodulin-based GECIs. |
| Low-Affinity GCaMPs | Single FP | Variable | ~488 | ~510 | Engineered variants of GCaMP with reduced Ca²⁺ affinity for specific applications. |
| R-CEPIA1er | Single FP | ~670 | ~560 | ~610 | Red fluorescent indicator targeted to the ER. |
Experimental Protocols
Accurate and reproducible data acquisition requires meticulous attention to experimental procedures. Below are detailed protocols for the use of both chemical and genetically encoded low-affinity calcium indicators.
Protocol 1: Loading Cells with Chemical Indicators (AM Esters)
This protocol describes the general procedure for loading cells with the cell-permeant acetoxymethyl (AM) ester form of low-affinity calcium indicators.
Materials:
-
Cells of interest cultured on an appropriate imaging substrate (e.g., coverslips, glass-bottom dishes).
-
Low-affinity calcium indicator AM ester (e.g., Fluo-5N, AM).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Pluronic F-127 (optional, to aid in dye solubilization).
-
Probenecid (optional, to inhibit dye extrusion by organic anion transporters).
Procedure:
-
Prepare Stock Solution: Dissolve the indicator's AM ester in anhydrous DMSO to a concentration of 1-5 mM. Store desiccated and protected from light at -20°C.
-
Prepare Loading Solution: On the day of the experiment, dilute the DMSO stock solution into a physiological buffer to a final concentration of 1-10 µM.
-
Optional: To aid dispersion, mix the DMSO stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution into the buffer (final Pluronic concentration ~0.02%).
-
Optional: If dye leakage is an issue for your cell type, add probenecid (typically 0.5-1 mM) to the loading solution.
-
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 15-90 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.
-
Wash: Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the buffer to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: In Vitro Calibration of Low-Affinity Indicators
This protocol outlines the steps for determining the dissociation constant (Kd) of a low-affinity calcium indicator in vitro using a fluorometer or fluorescence plate reader.
Materials:
-
Low-affinity calcium indicator (salt form).
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).
-
High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Prepare Calibration Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and high-calcium buffers in different ratios.
-
Prepare Indicator Solutions: Add a small, constant amount of the low-affinity calcium indicator to each calibration buffer. The final indicator concentration is typically in the range of 1-10 µM.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity (F) of each solution at the appropriate excitation and emission wavelengths for the indicator.
-
Determine Fmin and Fmax:
-
Fmin: The fluorescence intensity in the zero Ca²⁺ buffer.
-
Fmax: The fluorescence intensity at a saturating Ca²⁺ concentration.
-
-
Calculate Kd: Plot the fluorescence intensity against the free Ca²⁺ concentration. The data can be fitted to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Protocol 3: Using Genetically Encoded Low-Affinity Indicators (GECIs)
This protocol provides a general workflow for using GECIs to measure Ca²⁺ in specific cell types or subcellular compartments.
Materials:
-
Plasmid DNA or viral vector (e.g., AAV) encoding the low-affinity GECI.
-
Cell line or animal model of interest.
-
Transfection reagent or viral transduction reagents.
-
Fluorescence microscope (confocal or two-photon recommended).
Procedure:
-
Vector Delivery: Introduce the GECI-encoding vector into the target cells.
-
In Vitro: Use standard transfection methods (e.g., lipofection, electroporation) for cultured cells. For stable expression, generate a stable cell line.
-
In Vivo/In Situ: Use viral vectors (e.g., AAV) with cell-type-specific promoters for targeted expression in tissues or whole organisms.
-
-
Expression: Allow sufficient time for the GECI to be expressed at adequate levels for imaging. This can range from 24-72 hours for transient transfection to several weeks for in vivo viral expression.
-
Imaging:
-
Identify cells expressing the GECI based on their fluorescence.
-
Acquire baseline fluorescence (F₀).
-
Stimulate the cells with the agonist or treatment of interest.
-
Record the change in fluorescence intensity (ΔF) over time.
-
-
Data Analysis: Data is typically presented as the change in fluorescence normalized to the baseline (ΔF/F₀). For ratiometric GECIs, the ratio of acceptor to donor fluorescence is calculated.
Signaling Pathways and Applications
Low-affinity Ca²⁺ indicators have been pivotal in elucidating the dynamics of several critical signaling pathways.
ER-Mitochondria Calcium Crosstalk
The endoplasmic reticulum and mitochondria form close physical associations known as mitochondria-associated membranes (MAMs). These contact sites are crucial for the direct transfer of Ca²⁺ from the high-concentration environment of the ER to the mitochondrial matrix. This Ca²⁺ transfer is essential for stimulating ATP production by activating Ca²⁺-dependent enzymes in the Krebs cycle. However, excessive Ca²⁺ uptake by mitochondria can trigger the intrinsic apoptotic pathway. Low-affinity indicators are indispensable for studying these high-concentration Ca²⁺ microdomains.
Presynaptic Calcium Dynamics and Neurotransmitter Release
In presynaptic terminals, the arrival of an action potential triggers a massive and rapid influx of Ca²⁺ through voltage-gated calcium channels. This creates a microdomain of very high Ca²⁺ concentration that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. High-affinity indicators would be saturated by these large Ca²⁺ transients, but low-affinity indicators allow for the accurate measurement of the amplitude and kinetics of presynaptic Ca²⁺, providing critical insights into the regulation of synaptic strength.
Conclusion
Low-affinity calcium indicators are powerful tools that have opened new avenues for research into cellular processes governed by high calcium concentrations. By enabling the quantitative measurement of Ca²⁺ dynamics in organelles like the endoplasmic reticulum and mitochondria, and at sites of high-flux activity such as presynaptic terminals, these probes have provided a deeper understanding of cellular physiology and pathophysiology. The continued development of indicators with improved brightness, photostability, and targeting capabilities, including the expansion of the genetically encoded toolkit, promises to further revolutionize our ability to dissect the complex and multifaceted roles of calcium signaling. Careful selection of the appropriate indicator and meticulous application of experimental protocols, as outlined in this guide, are paramount to obtaining accurate and insightful data.
References
An In-Depth Technical Guide to Calcium Green-5N AM: Structure, Properties, and Application in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator vital for the quantitative measurement of high-concentration intracellular calcium dynamics. Its unique properties make it an invaluable tool for investigating cellular processes involving substantial calcium fluxes, such as excitotoxicity, apoptosis, and muscle contraction. This document details its chemical structure and physicochemical properties, offers a thorough experimental protocol for its application in neuronal cultures, and illustrates its use in the context of glutamate-induced excitotoxicity signaling pathways.
Core Properties and Chemical Structure
This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-5N. The AM ester modification renders the molecule cell-permeant, allowing it to be loaded into live cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye, Calcium Green-5N, in the cytoplasm.
Physicochemical and Spectroscopic Properties
The key properties of this compound and its active form, Calcium Green-5N, are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₅₂Cl₂N₄O₂₈ | [1] |
| Molecular Weight | 1335.96 g/mol | [1][2] |
| Appearance | Solid | |
| Solubility | DMSO | [1] |
| Excitation Wavelength (λex) | ~506 nm | [3] |
| Emission Wavelength (λem) | ~531 nm | |
| Quantum Yield | Information not readily available | |
| Extinction Coefficient | Information not readily available | |
| Calcium Dissociation Constant (Kd) | ~14 µM | |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~38-fold |
Note on Spectral Properties: While most sources indicate spectral properties similar to Calcium Green-1 (~506/531 nm), at least one source has reported significantly different values (643/662 nm). Researchers should confirm the spectral characteristics with their specific batch of the dye and instrument settings.
Application in Measuring High Intracellular Calcium Concentrations
The relatively high dissociation constant (Kd ≈ 14 µM) of Calcium Green-5N makes it particularly well-suited for measuring high intracellular calcium concentrations, a scenario where high-affinity indicators (e.g., Fura-2, Fluo-4) would be saturated and thus unable to provide a quantitative response. This characteristic is crucial for studying pathological conditions like glutamate excitotoxicity in neurons, where intracellular calcium can rise to micromolar levels.
Experimental Protocol: Measuring Glutamate-Induced Calcium Influx in Cultured Neurons
This protocol provides a detailed methodology for loading cultured neurons with this compound and subsequently measuring changes in intracellular calcium concentration following glutamate stimulation.
Materials
-
This compound (stored at -20°C, protected from light and moisture)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
L-glutamate
-
Cultured neurons on coverslips
-
Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation: ~490/20 nm, Emission: ~525/30 nm) and a digital camera.
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 37.4 µL of anhydrous DMSO. Mix thoroughly by vortexing. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Pluronic F-127: Use a commercially available 20% (w/v) solution in DMSO.
Cell Loading Procedure
-
Loading Buffer Preparation: For each coverslip, prepare 1 mL of loading buffer. In HBSS, add this compound stock solution to a final concentration of 2-5 µM. To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting it in the buffer. For example, to make a 5 µM loading solution, mix 5 µL of 1 mM this compound stock with 5 µL of 20% Pluronic F-127, and then add this mixture to 1 mL of HBSS.
-
Cell Incubation: Remove the culture medium from the neuronal cultures and wash once with HBSS. Add the loading buffer to the coverslips and incubate for 30-45 minutes at 37°C in a cell culture incubator.
-
Washing: After incubation, wash the cells three times with warm HBSS to remove excess extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
Measurement of Glutamate-Induced Calcium Influx
-
Microscope Setup: Place the coverslip with the loaded neurons in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Fluorescence: Acquire a baseline fluorescence image (F₀) of the cells before stimulation.
-
Stimulation: Perfuse the cells with a solution containing L-glutamate (e.g., 100 µM) in HBSS.
-
Image Acquisition: Acquire a time-lapse series of fluorescence images (F) during and after glutamate application to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Calcium Imaging
The following diagram illustrates the key steps in the experimental workflow for measuring intracellular calcium changes using this compound.
Caption: Workflow for intracellular calcium measurement.
Glutamate Excitotoxicity Signaling Pathway
This compound is instrumental in studying the massive calcium influx that characterizes glutamate excitotoxicity. The following diagram depicts the key events in this signaling cascade.
Caption: Glutamate-induced excitotoxicity signaling cascade.
Conclusion
This compound is a powerful tool for researchers investigating cellular phenomena associated with large and rapid increases in intracellular calcium. Its low affinity for calcium allows for the quantitative measurement of concentrations that would saturate higher-affinity dyes. By following the detailed experimental protocol and understanding its application in relevant signaling pathways, such as glutamate excitotoxicity, researchers can effectively leverage this indicator to advance our understanding of both physiological and pathological cellular processes.
References
A Technical Guide to Calcium Green-5N AM: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator for calcium (Ca²⁺). This document details its core properties, offers comparative data with other common calcium indicators, and provides detailed experimental protocols for its use and characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of cellular calcium signaling.
Introduction to this compound
This compound is a cell-permeant fluorescent dye designed to detect high concentrations of intracellular free calcium. As a member of the Calcium Green family of indicators, it is spectrally similar to Calcium Green-1 but possesses a significantly lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for monitoring rapid and substantial changes in calcium levels, such as those observed during cellular excitotoxicity or in specific organelles with high calcium concentrations.[1][2]
The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator, Calcium Green-5N, within the cytosol. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in its fluorescence intensity, allowing for the quantification of intracellular calcium dynamics.
Physicochemical and Fluorescent Properties
While a specific fluorescence quantum yield for Calcium Green-5N has not been definitively reported in the literature, its properties can be understood in the context of other well-characterized calcium indicators. The following tables summarize the known quantitative data for this compound and provide a comparison with other commonly used green fluorescent calcium indicators.
Table 1: Properties of Calcium Green-5N
| Property | Value | Source |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | [1][3][4] |
| 4.29 ± 0.67 µM | ||
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14.7-fold to ~38-fold | |
| Excitation Wavelength (Max) | ~506 nm | |
| Emission Wavelength (Max) | ~532 nm | |
| Formulation | Acetoxymethyl (AM) ester |
Table 2: Comparative Analysis of Green Fluorescent Calcium Indicators
| Indicator | Dissociation Constant (Kd) | Fluorescence Quantum Yield (at saturating Ca²⁺) | Fluorescence Intensity Increase |
| Calcium Green-5N | ~14 µM or 4.29 µM | Not Reported | ~14.7 to 38-fold |
| Calcium Green-1 | 190 nM | 0.75 | ~14-fold |
| Fluo-3 | ~390 nM | ~0.14 | ~100-fold |
| Oregon Green 488 BAPTA-1 | ~140 nM | ~0.7 | ~14-fold |
| Calbryte™ 520 | 1200 nM | ~3 times that of Fluo-3 | ~300-fold |
Mechanism of Action and Cellular Application
The utility of this compound in cellular assays is predicated on its chemical design, which facilitates its entry into and retention within live cells. The workflow for its application in a typical cell-based assay is depicted below.
Mechanism of this compound action in a cell.
Experimental Protocols
General Protocol for Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the range of 1 to 5 mM in anhydrous dimethyl sulfoxide (DMSO).
-
To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture until the desired confluency is reached.
-
On the day of the experiment, remove the culture medium.
-
-
Loading Protocol:
-
Prepare a loading buffer containing this compound at a final concentration of 1-10 µM in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
For improved loading, mix the this compound stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the loading buffer.
-
Incubate the cells with the loading buffer for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically.
-
After incubation, wash the cells with indicator-free buffer to remove any extracellular dye.
-
-
De-esterification:
-
Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein-like dyes (excitation ~490 nm, emission ~530 nm).
-
Acquire baseline fluorescence before stimulating the cells to induce calcium changes.
-
Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (Calcium Green-5N) relative to a standard with a known quantum yield (e.g., Fluorescein or Calcium Green-1).
-
Selection of a Standard:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region to Calcium Green-5N. Calcium Green-1 (Quantum Yield = 0.75 in the presence of saturating Ca²⁺) is an appropriate choice.
-
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the standard and the Calcium Green-5N (in its Ca²⁺-saturated form) in a suitable buffer.
-
The concentrations should be adjusted to yield a range of absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.
-
-
Absorbance and Fluorescence Measurements:
-
For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots represents the gradient (Grad).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the sample and standard plots, respectively.
-
nX and nST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Workflow for quantum yield determination.
Application in a Biological Context: GPCR Signaling
Calcium Green-5N is an effective tool for studying signaling pathways that involve substantial increases in intracellular calcium. A prime example is the G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.
GPCR-mediated calcium signaling pathway.
In this pathway, ligand binding to a Gq-coupled GPCR activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting large and rapid increase in cytosolic Ca²⁺ can be effectively monitored using the low-affinity indicator, Calcium Green-5N.
Conclusion
This compound is a valuable tool for the investigation of cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ makes it particularly suitable for studying rapid and large-scale calcium transients that might saturate higher-affinity indicators. While its precise fluorescence quantum yield is not widely reported, its spectral properties and fluorescent response upon calcium binding are well-characterized. By following the detailed protocols provided in this guide, researchers can effectively employ this compound to gain deeper insights into the complex world of cellular calcium signaling.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Invitrogen Calcium Green -5N, Hexapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Invitrogen™ Calcium Green™-5N, Hexapotassium Salt, cell impermeant | Fisher Scientific [fishersci.ca]
Preliminary Investigation of Calcium Green-5N in Cultured Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Calcium Green-5N, a low-affinity fluorescent calcium indicator, for the preliminary investigation of calcium dynamics in cultured neurons. This document details the indicator's properties, experimental protocols for its use, and its application in studying neuronal signaling pathways, particularly in the context of glutamate-induced excitotoxicity.
Introduction to Calcium Green-5N
Calcium Green-5N is a visible light-excitable fluorescent dye used for the detection of intracellular calcium ([Ca²⁺]i). A key characteristic of this indicator is its relatively low affinity for Ca²⁺, making it particularly well-suited for measuring high-amplitude and rapid calcium transients that might saturate higher-affinity indicators. Its fluorescence intensity increases significantly upon binding to Ca²⁺, with minimal spectral shift. This property allows for the quantification of substantial increases in [Ca²⁺]i, such as those observed during excitotoxic events in neurons.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of Calcium Green-5N, comparing it with another common calcium indicator, Fluo-4, for context.
Table 1: Spectroscopic and Chemical Properties of Calcium Green-5N
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~506 nm | [1] |
| Emission Maximum (Em) | ~531 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~4.29 µM - ~14 µM | [1][2] |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14.7 to 38-fold | [2] |
| Magnesium (Mg²⁺) Affinity | Very low (Kd ~5 mM) |
Table 2: Comparison of Calcium Green-5N with a High-Affinity Indicator (Fluo-4)
| Feature | Calcium Green-5N | Fluo-4 |
| Ca²⁺ Affinity (Kd) | Low (~4.29 - 14 µM) | High (~345 nM) |
| Ideal Application | High [Ca²⁺] transients (e.g., excitotoxicity) | Resting and physiological [Ca²⁺] changes |
| Fluorescence Increase | ~14.7 to 38-fold | ~100-fold |
| Signal Saturation | Less prone to saturation at high [Ca²⁺] | Can saturate during large Ca²⁺ influx |
Experimental Protocols
This section provides a detailed methodology for loading Calcium Green-5N AM ester into cultured neurons and subsequent imaging.
Materials
-
Calcium Green-5N, AM ester (cell-permeant)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm)
Stock Solution Preparation
-
This compound Stock (1 mM): Dissolve the this compound ester in high-quality anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) solution. This solution can be stored at room temperature.
Loading Protocol for Cultured Neurons
-
Prepare Loading Buffer: For a final loading concentration of 5 µM this compound, mix the following in a microcentrifuge tube:
-
5 µL of 1 mM this compound stock solution.
-
5 µL of 20% Pluronic F-127 stock solution (for a final concentration of 0.02-0.04%).
-
Vortex briefly to mix.
-
Add this mixture to 1 mL of pre-warmed physiological buffer (e.g., HBSS) and vortex again to ensure complete dispersion. The final Pluronic F-127 concentration will be approximately 0.02%. The final DMSO concentration should be kept below 0.5%.
-
-
Cell Loading:
-
Aspirate the culture medium from the neurons.
-
Gently wash the cells once with the pre-warmed physiological buffer.
-
Add the loading buffer to the cells, ensuring they are completely covered.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, aspirate the loading buffer.
-
Wash the cells gently two to three times with the pre-warmed physiological buffer to remove excess dye.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases. This step is crucial for the dye to become calcium-sensitive.
-
Calcium Imaging
-
Microscope Setup: Use a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).
-
Image Acquisition:
-
Acquire a baseline fluorescence image (F₀) before stimulating the cells.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
For time-lapse imaging, acquire images at the desired frequency.
-
After applying a stimulus (e.g., glutamate), continue to acquire images to record the change in fluorescence intensity (F).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved in the use of Calcium Green-5N.
Application: Investigating Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to a pathological process called excitotoxicity, which is implicated in various neurodegenerative diseases and ischemic brain injury. This process is characterized by a massive influx of Ca²⁺ into neurons, primarily through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
The low Ca²⁺ affinity of Calcium Green-5N makes it an excellent tool for studying these large, pathological increases in [Ca²⁺]i. In a study by Rajdev and Reynolds (1993), Calcium Green-5N was used to record [Ca²⁺]i in cultured rat forebrain neurons following exposure to glutamate. They demonstrated that the indicator could effectively measure the substantial rise in intracellular calcium associated with excitotoxic conditions.
Considerations and Limitations
-
Signal-to-Noise Ratio: While Calcium Green-5N provides a significant fluorescence increase, the initial fluorescence in resting cells is low. This might result in a lower signal-to-noise ratio compared to brighter, high-affinity dyes at resting calcium levels.
-
Phototoxicity and Photobleaching: Like all fluorescent dyes, Calcium Green-5N is susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. It is crucial to minimize light exposure to maintain cell health and data integrity. Using lower dye concentrations and neutral density filters can help mitigate these effects.
-
Calibration: As a single-wavelength indicator, absolute quantification of [Ca²⁺]i with Calcium Green-5N can be challenging and requires in situ calibration. However, for many preliminary investigations, the relative change in fluorescence (ΔF/F₀) provides sufficient information about the magnitude and kinetics of the calcium response.
-
Dye Loading: The efficiency of AM ester loading can vary between cell types and culture conditions. Optimization of dye concentration, Pluronic F-127 concentration, and incubation time may be necessary for specific neuronal cultures.
Conclusion
Calcium Green-5N is a valuable tool for the preliminary investigation of high-amplitude calcium signals in cultured neurons. Its low affinity for Ca²⁺ makes it particularly suitable for studying pathological conditions such as glutamate-induced excitotoxicity. By following the detailed protocols and considering the limitations outlined in this guide, researchers can effectively utilize Calcium Green-5N to gain insights into the complex role of calcium in neuronal function and dysfunction.
References
Methodological & Application
Application Notes and Protocols for Calcium Green-5N AM in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium Green-5N AM is a fluorescent calcium indicator designed for the detection of high intracellular calcium concentrations.[1][2][3] Its relatively low affinity for Ca2+ makes it particularly suitable for studying cellular processes associated with large calcium transients, such as those observed during excitotoxicity in neurons.[1] This acetoxymethyl (AM) ester derivative is cell-permeant, allowing for straightforward loading into primary neuron cultures. Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. Upon binding to Ca2+, Calcium Green-5N exhibits a significant increase in fluorescence intensity, enabling the visualization and quantification of intracellular calcium dynamics.[2]
Quantitative Data
The following tables summarize the key properties of this compound and a general comparison with other common calcium indicators.
Table 1: Properties of Calcium Green-5N
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~494 nm | |
| Emission Wavelength (Em) | ~532 nm | |
| Dissociation Constant (Kd) for Ca2+ | ~14 µM (in absence of Mg2+) | |
| Fluorescence Enhancement upon Ca2+ binding | Significant increase | |
| Molecular Weight | 1335.96 g/mol | |
| Solvent for Stock Solution | DMSO |
Table 2: Comparison of Common Calcium Indicators
| Indicator | Typical Kd | Excitation (nm) | Emission (nm) | Key Features |
| Calcium Green-5N | ~14 µM | ~494 | ~532 | Low affinity, suitable for high Ca2+ concentrations. |
| Fura-2 | ~145 nM | 340/380 | 510 | Ratiometric, allows for more precise quantification. |
| Fluo-4 | ~345 nM | 494 | 516 | High fluorescence increase, good signal-to-noise ratio. |
| Oregon Green 488 BAPTA-1 | ~170 nM | 494 | 523 | Similar to Fluo-4, widely used in neuroscience. |
Experimental Protocols
This section provides a detailed protocol for the preparation of primary neuron cultures and the subsequent use of this compound for calcium imaging.
Primary Neuron Culture Preparation
A standard protocol for establishing primary neuron cultures from embryonic rodent brains is as follows:
-
Coat Culture Vessels:
-
Prepare a sterile solution of 50 µg/mL Poly-D-lysine (PDL) in phosphate-buffered saline (PBS).
-
Add the PDL solution to the culture vessels (e.g., 96-well plate: 50 µL/well; 24-well plate: 300 µL/well) and incubate for at least 1 hour at room temperature.
-
Aspirate the PDL solution and wash the wells three times with sterile, deionized water.
-
Allow the vessels to dry completely in a laminar flow hood before use.
-
-
Neuron Isolation:
-
Dissect embryonic brains (e.g., E18 rat cortices or hippocampi) in a sterile dissection medium (e.g., Hank's Balanced Salt Solution, HBSS).
-
Mince the tissue and enzymatically digest it with a solution containing papain or trypsin to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a suitable neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
-
Cell Plating and Maintenance:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the PDL-coated culture vessels at the desired density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 2-3 days.
-
This compound Loading and Imaging Protocol
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Loading Buffer: Prepare a loading buffer consisting of a physiological salt solution (e.g., HBSS or an imaging buffer containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 25 mM HEPES, pH 7.4).
-
-
Dye Loading:
-
Warm the loading buffer to 37°C.
-
Prepare the final loading solution by diluting the this compound stock solution into the pre-warmed loading buffer to a final concentration of 2-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Remove the culture medium from the primary neurons and gently wash the cells once with the pre-warmed loading buffer.
-
Add the final loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification and Washing:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells 2-3 times with the pre-warmed loading buffer to remove excess dye.
-
Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the culture vessel onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite the Calcium Green-5N-loaded cells at ~494 nm and collect the emission at ~532 nm.
-
Establish a baseline fluorescence reading before applying any stimuli.
-
Initiate your experiment by adding agonists (e.g., glutamate, KCl) or other stimuli to elicit a calcium response.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal to the baseline fluorescence (F/F₀) to represent the change in intracellular calcium concentration.
-
Signaling Pathways and Workflows
Neuronal Calcium Signaling Pathway
The following diagram illustrates the primary pathways for calcium influx in a neuron upon stimulation.
Caption: Neuronal calcium influx pathways upon stimulation.
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps in a typical calcium imaging experiment using this compound.
Caption: Experimental workflow for calcium imaging.
Logical Relationship of AM Dye Loading
This diagram illustrates the process by which the AM ester form of the dye enters the cell and becomes active.
Caption: Mechanism of AM dye loading and activation.
References
Calcium Green-5N AM loading concentration and incubation time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Calcium Green-5N AM, a fluorescent indicator for measuring intracellular calcium concentrations. This document is intended for researchers, scientists, and drug development professionals working in areas requiring the assessment of cellular calcium dynamics.
Introduction
This compound is a cell-permeant dye used for the detection of intracellular calcium. Its acetoxymethyl (AM) ester group allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Calcium Green-5N is particularly suited for measuring high intracellular free Ca2+ concentrations, as it exhibits a relatively low affinity for Ca2+.[1] Upon binding to Ca2+, the fluorescence intensity of Calcium Green-5N increases significantly, allowing for the quantification of changes in intracellular calcium levels.
Product Information
| Property | Value |
| Indicator Type | Non-ratiometric single-wavelength calcium indicator |
| Form | Acetoxymethyl (AM) ester |
| Excitation (max) | ~506 nm |
| Emission (max) | ~531 nm |
| Dissociation Constant (Kd) | ~14 µM |
| Solubility | Soluble in anhydrous DMSO |
Data Presentation: Loading Parameters
The optimal loading concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting conditions for common applications.
| Application | Cell Type | Loading Concentration | Incubation Time | Incubation Temperature | Loading Buffer Components |
| Mitochondrial Calcium Influx | Isolated Mitochondria | 1 µM | 2 minutes | Room Temperature | 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2 |
| Intracellular Calcium Imaging | Cultured Neurons (Adapted Protocol) | 1-10 µM | 30-60 minutes | 37°C or Room Temperature | Hanks' Balanced Salt Solution (HBSS) or preferred physiological buffer, Pluronic® F-127 (0.02-0.04%) |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Influx in Isolated Mitochondria
This protocol is adapted from a published method for analyzing mitochondrial Ca2+ uptake using a plate reader-based assay.
Materials:
-
This compound (1 mM stock in anhydrous DMSO)
-
Isolated mitochondria
-
KCl Buffer (125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2)
-
Substrates (e.g., 1 M pyruvate, 500 mM malate)
-
96-well plate
-
Plate reader with fluorescence detection (Ex/Em: ~506/531 nm)
Procedure:
-
Prepare Mitochondria Suspension: Resuspend isolated mitochondria in KCl buffer to a final concentration of 200 µg per well.
-
Add Substrates: To energize the mitochondria, add pyruvate and malate to the mitochondrial suspension to a final concentration of 1 mM and 500 µM, respectively.
-
Incubate with Substrates: Incubate the mixture for 2 minutes at room temperature.
-
Add Calcium Green-5N: Add Calcium Green-5N stock solution to the mitochondrial suspension to a final concentration of 1 µM. Mix gently by pipetting.
-
Protect from Light: From this point forward, protect the plate from light.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity using a plate reader.
Protocol 2: Intracellular Calcium Imaging in Cultured Neurons (Adapted Protocol)
This protocol is an adapted guideline for loading this compound into cultured neurons based on general protocols for other AM ester calcium indicators. Optimization for specific neuronal cell types is recommended.
Materials:
-
This compound (1 mM stock in anhydrous DMSO)
-
Cultured neurons on coverslips or in imaging plates
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic® F-127 (10-20% stock solution in anhydrous DMSO)
-
Fluorescence microscope
Procedure:
-
Prepare Loading Buffer:
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and a 20% Pluronic® F-127 solution.
-
Dilute this mixture in pre-warmed (37°C) HBSS to a final this compound concentration of 1-10 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%. Vortex briefly to ensure complete mixing.
-
-
Cell Loading:
-
Remove the culture medium from the neurons.
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading buffer to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark. The optimal time and temperature should be determined empirically.
-
Wash: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber or place the imaging plate on the microscope stage. Acquire fluorescence images using the appropriate filter sets for Calcium Green-5N (Ex/Em: ~506/531 nm).
Visualizations
Signaling Pathway: Intracellular Calcium Regulation
Caption: General signaling pathway leading to an increase in intracellular calcium.
Experimental Workflow: Loading this compound
Caption: Experimental workflow for loading cultured cells with this compound.
References
Application Notes and Protocols for Utilizing Pluronic F-127 with Calcium Green-5N AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Green-5N AM is a low-affinity fluorescent indicator specifically designed for the detection of high intracellular calcium concentrations.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator inside the cell.[3] However, the hydrophobic nature of this compound can lead to aggregation in aqueous solutions, hindering efficient cell loading. Pluronic F-127, a nonionic surfactant, is employed to overcome this challenge by facilitating the dispersion of the hydrophobic AM ester in the loading buffer, thereby improving loading efficiency and ensuring more uniform intracellular dye distribution.[4][5]
These application notes provide a comprehensive guide for the combined use of Pluronic F-127 and this compound, including detailed protocols, data presentation, and visual diagrams of the underlying mechanisms and workflows.
Product Information and Storage
Proper handling and storage of both Pluronic F-127 and this compound are critical to ensure their performance.
| Reagent | Storage Conditions | Handling Notes |
| Pluronic F-127 (20% in DMSO) | Room temperature. DO NOT refrigerate or freeze as this can cause the solution to solidify. | If solidification occurs, warm the vial to 50-65°C for 5-10 minutes and vortex until it becomes a clear liquid before use. |
| This compound (in DMSO) | Store at -20°C, protected from light and moisture. | DMSO stock solutions should be kept anhydrous to prevent hydrolysis of the AM ester. Under proper storage, AM esters are stable for several months. |
Key Experimental Parameters
The following table summarizes the recommended starting concentrations and incubation parameters for loading cells with this compound using Pluronic F-127. Optimization for specific cell types and experimental conditions is highly recommended.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or use aliquots from a properly stored stock. |
| Pluronic F-127 Stock Solution | 10-20% (w/v) in DMSO or water | A 20% solution in DMSO is commonly used. |
| Final this compound Concentration | 1-10 µM | Start with a concentration in the lower end of the range and optimize. |
| Final Pluronic F-127 Concentration | ≤ 0.1% | Higher concentrations can be cytotoxic. |
| Incubation Time | 10-60 minutes | Optimal time depends on cell type and temperature. |
| Incubation Temperature | Room temperature or 37°C | Loading at room temperature may reduce dye compartmentalization into organelles like mitochondria. |
Experimental Protocol: Cell Loading
This protocol outlines the steps for loading adherent cells with this compound using Pluronic F-127.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiologically appropriate buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Adherent cells cultured in a suitable vessel (e.g., 96-well plate, chamber slide)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare Loading Solution: a. In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution. b. Vortex the mixture thoroughly. c. Dilute this mixture into the physiological buffer to achieve the desired final concentration of this compound (typically 1-10 µM). For example, to achieve a 5 µM final concentration from a 1 mM stock, dilute the mixture 1:200.
-
Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with the physiological buffer. c. Add the prepared loading solution to the cells. d. Incubate for 10-60 minutes at room temperature or 37°C, protected from light.
-
Wash: a. Aspirate the loading solution. b. Wash the cells two to three times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualization of Methodologies and Pathways
Experimental Workflow:
The following diagram illustrates the key steps in the cell loading protocol.
Cell loading workflow with this compound and Pluronic F-127.
Intracellular Calcium Signaling Pathway:
Calcium Green-5N is utilized to measure intracellular calcium, a ubiquitous second messenger involved in numerous signaling pathways. A common pathway leading to an increase in intracellular calcium is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the production of inositol 1,4,5-trisphosphate (IP3), which binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
Simplified GPCR-mediated intracellular calcium signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Incomplete de-esterification- Low dye concentration- Dye precipitation | - Increase de-esterification time.- Optimize dye concentration.- Ensure proper mixing of dye and Pluronic F-127 before dilution. |
| High background fluorescence | - Incomplete washing- Extracellular hydrolysis of AM ester | - Increase the number of washes.- Ensure the use of high-quality, anhydrous DMSO for stock solutions. |
| Cell death or morphological changes | - Pluronic F-127 toxicity- DMSO toxicity | - Decrease the final concentration of Pluronic F-127.- Ensure the final DMSO concentration is low (typically <0.5%). |
| Uneven cell loading | - Poor dispersion of the dye | - Ensure thorough mixing of the dye and Pluronic F-127 solution.- Gently agitate the plate during incubation. |
Concluding Remarks
The combination of Pluronic F-127 and this compound provides a robust method for measuring high concentrations of intracellular calcium. By following the outlined protocols and optimizing for specific experimental systems, researchers can achieve reliable and reproducible results. It is important to perform appropriate controls to account for any potential effects of Pluronic F-127 on cellular physiology.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
Application Notes and Protocols for Calcium Green-5N AM Microscopy and Imaging
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for utilizing Calcium Green-5N AM, a low-affinity fluorescent indicator for monitoring high-amplitude intracellular calcium ([Ca²⁺]i) dynamics.
Introduction to this compound
This compound is a cell-permeant fluorescent dye designed to measure high concentrations of intracellular free calcium.[1] Its low affinity for Ca²⁺, characterized by a high dissociation constant (Kd), makes it particularly suitable for investigating cellular events associated with large calcium transients, such as excitotoxicity, apoptosis, and calcium signaling within organelles like the endoplasmic reticulum and mitochondria.[2][3] Unlike high-affinity indicators that become saturated, Calcium Green-5N allows for the quantification of Ca²⁺ levels in the micromolar to millimolar range.[3]
Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, with excitation and emission maxima compatible with standard fluorescein (FITC) filter sets.[1] The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester, trapping the fluorescent indicator in its active, membrane-impermeant form.
Key Features:
-
Low Calcium Affinity: Ideal for measuring high Ca²⁺ concentrations without saturation.
-
Visible Light Excitation/Emission: Compatible with common fluorescence microscopy setups.
-
AM Ester Form: Enables efficient loading into live cells.
-
High Dynamic Range: Significant fluorescence enhancement upon Ca²⁺ binding.
Spectral and Chemical Properties
A summary of the key quantitative properties of Calcium Green-5N is presented in the table below.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~506 nm | |
| Emission Wavelength (Em) | ~531 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | AAT Bioquest |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold | |
| Molecular Weight | ~1335.96 g/mol | |
| Solvent for Stock Solution | Anhydrous DMSO |
Experimental Protocols
Preparation of Reagents
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the range of 1 to 5 mM using high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To aid dissolution, ultrasonic treatment and gentle warming may be necessary.
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Working Solution Preparation:
-
On the day of the experiment, thaw a vial of the this compound stock solution.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer appropriate for your cells.
-
Dilute the this compound stock solution into the loading buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
To improve the dispersion of the AM ester in the aqueous loading buffer, it is recommended to add Pluronic® F-127 to the final working solution at a concentration of 0.02-0.04%.
-
To prevent the extrusion of the de-esterified dye by organic anion transporters in some cell types, probenecid (1-2.5 mM) can be included in the loading buffer.
| Reagent | Stock Concentration | Final Working Concentration | Purpose |
| This compound | 1-5 mM in DMSO | 2-10 µM | Calcium Indicator |
| Pluronic® F-127 | 20% in DMSO | 0.02-0.04% | Aids dye solubilization |
| Probenecid | 100-250 mM in buffer | 1-2.5 mM | Prevents dye extrusion |
Cell Loading Protocol
-
Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the loading buffer (e.g., HBSS).
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal loading time and temperature may vary depending on the cell type.
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases. This step is crucial for trapping the active indicator inside the cells.
-
The cells are now ready for imaging.
Microscopy and Imaging Settings
Microscopy Setup:
-
Microscope: An inverted epifluorescence or confocal microscope equipped for live-cell imaging.
-
Light Source: A broad-spectrum lamp (e.g., mercury or xenon arc lamp) or a laser line suitable for excitation around 506 nm (e.g., 488 nm argon ion laser).
-
Filter Set: A standard FITC/GFP filter set is appropriate, with an excitation filter around 490/20 nm, a dichroic mirror around 510 nm, and an emission filter around 530/30 nm.
-
Objective Lens: A high numerical aperture (NA) oil or water immersion objective (e.g., 20x, 40x, or 63x) is recommended for optimal light collection and spatial resolution.
-
Detector: A sensitive camera, such as a cooled CCD, sCMOS, or a photomultiplier tube (PMT) for confocal microscopy.
Image Acquisition Parameters:
-
Excitation Intensity: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
Time-lapse Imaging: For dynamic studies, acquire images at a frame rate appropriate for the biological process being investigated. For rapid calcium transients, faster acquisition rates will be necessary.
-
Control Experiments: It is essential to perform control experiments to assess for any potential artifacts, such as changes in fluorescence due to pH shifts or phototoxicity.
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Pathway
This compound is particularly well-suited for studying neuronal excitotoxicity, a process characterized by excessive stimulation of glutamate receptors leading to a massive influx of Ca²⁺ and subsequent neuronal cell death.
Caption: Glutamate-induced excitotoxicity signaling cascade.
General Experimental Workflow for Calcium Imaging
The following diagram outlines a typical workflow for a calcium imaging experiment using this compound.
Caption: A typical workflow for calcium imaging experiments.
Data Analysis
The change in intracellular calcium concentration is typically represented as the relative change in fluorescence intensity (ΔF/F₀), where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the baseline fluorescence intensity before stimulation.
This ratiometric approach helps to normalize for variations in dye loading, cell thickness, and illumination intensity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient dye loading- Low intracellular Ca²⁺ levels- Photobleaching | - Optimize loading concentration, time, and temperature.- Ensure cells are healthy and responsive.- Use a positive control (e.g., ionomycin).- Reduce excitation intensity and exposure time. |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization | - Increase the number and duration of washes.- Image immediately after washing.- Use probenecid to prevent dye leakage. |
| Cell death or altered morphology | - Dye toxicity- Phototoxicity | - Reduce dye concentration and loading time.- Decrease excitation light intensity and exposure. |
| Rapid signal decay | - Dye leakage from cells | - Add probenecid to the imaging buffer.- Perform experiments at a lower temperature (if compatible with the biological process). |
These application notes and protocols provide a comprehensive guide for the successful use of this compound in microscopy and imaging studies of high-amplitude calcium signaling. For optimal results, it is recommended to empirically determine the best conditions for your specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Green-5N AM in Glutamate Excitotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A central mechanism in excitotoxicity is the massive influx of calcium ions (Ca²⁺) into neurons, primarily through the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This intracellular calcium overload triggers a cascade of detrimental enzymatic processes, leading to neuronal dysfunction and eventual cell death.
Calcium Green-5N AM is a fluorescent Ca²⁺ indicator specifically designed for detecting high calcium concentrations, making it a valuable tool for studying the profound calcium dysregulation characteristic of glutamate excitotoxicity. Its lower affinity for Ca²⁺ compared to other indicators allows for the measurement of micromolar calcium concentrations without saturation, providing a more accurate representation of the calcium dynamics during excitotoxic events.[2][3][4] The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.
These application notes provide a comprehensive guide to using this compound for the quantitative analysis of glutamate-induced calcium influx in neuronal cultures.
Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application in experimental settings.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | [2] |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | |
| Emission Maximum (Ca²⁺-bound) | ~531 nm | |
| Fluorescence Increase upon Ca²⁺ Binding | ~14.7-fold |
Quantitative Data Summary
The following table summarizes quantitative data on intracellular calcium concentration changes in cultured neurons in response to glutamate or NMDA, as measured by Calcium Green-5N and other fluorescent indicators. This data highlights the magnitude of calcium dysregulation during excitotoxicity.
| Cell Type | Agonist/Treatment | Peak Intracellular [Ca²⁺] | Fold Increase (Approx.) | Calcium Indicator | Reference |
| Cultured Fetal Rat Forebrain Neurons | Glutamate + Glycine | 1.17 ± 0.15 µM | - | Calcium Green-5N | |
| Cultured Fetal Rat Forebrain Neurons | Glutamate + Glycine + 5 mM KCN | 8.8 ± 2 µM | - | Calcium Green-5N | |
| Cultured Rat Hippocampal Neurons | 100 µM L-Glutamate | Up to 500 nM | ~17x (from 30 nM resting) | Fura-2 | |
| Cultured Cortical Neurons | 300 µM NMDA | >5 µM | >12.5x (from 300-400 nM resting) | Benzothiazole coumarin (BTC) | |
| Cultured Cortical Neurons | 450 µM AMPA | <1.5 µM | <3.75x (from 300-400 nM resting) | Benzothiazole coumarin (BTC) |
Experimental Protocols
This section provides a detailed protocol for measuring glutamate-induced calcium influx in cultured neurons using this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Glutamate
-
Glycine
-
Fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set) and a digital camera.
-
Cell culture incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
To aid solubilization, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared and added to the dye solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Loading of Neurons with this compound:
-
Grow neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Prepare a loading solution by diluting the this compound stock solution in imaging buffer (e.g., HBSS) to a final concentration of 5-10 µM. The optimal concentration may need to be determined empirically.
-
Add an equal volume of 0.02% Pluronic F-127 to the loading solution to improve dye uptake.
-
Remove the culture medium from the neurons and wash gently with pre-warmed imaging buffer.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in a cell culture incubator.
-
After incubation, wash the cells three times with pre-warmed imaging buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Induction of Glutamate Excitotoxicity:
-
Prepare a stock solution of glutamate (e.g., 10 mM) and glycine (e.g., 1 mM) in imaging buffer. Glycine is a co-agonist for the NMDA receptor.
-
Place the coverslip with the loaded neurons on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence reading before the addition of glutamate.
-
To induce excitotoxicity, add glutamate and glycine to the imaging buffer to achieve the desired final concentrations (e.g., 100 µM glutamate and 10 µM glycine).
-
Immediately begin recording fluorescence images at regular intervals (e.g., every 5-10 seconds) for the desired duration of the experiment.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity (F) of individual neurons or regions of interest over time.
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the fluorescence ratio (F/F₀).
-
The change in intracellular calcium concentration is proportional to the change in fluorescence intensity. For quantitative measurements, calibration of the fluorescence signal to calcium concentrations can be performed using calcium calibration kits.
-
Signaling Pathways and Workflows
Glutamate Excitotoxicity Signaling Pathway
Excessive glutamate in the synaptic cleft leads to the overactivation of NMDA and AMPA receptors. This triggers a massive influx of Ca²⁺ into the postsynaptic neuron. The elevated intracellular Ca²⁺ activates a number of downstream signaling cascades that contribute to neuronal cell death. These include the activation of proteases (e.g., calpains), phospholipases, and endonucleases, as well as the production of reactive oxygen species (ROS) and mitochondrial dysfunction.
Caption: Glutamate excitotoxicity signaling pathway.
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps in performing a glutamate excitotoxicity experiment using this compound.
Caption: Experimental workflow for calcium imaging.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Invitrogen™ Calcium Green™-5N, Hexapotassium Salt, cell impermeant | Fisher Scientific [fishersci.ca]
- 4. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Green-5N AM in In Vivo Two-Photon Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium Green-5N AM is a low-affinity fluorescent calcium indicator that is particularly well-suited for monitoring large and rapid intracellular calcium concentration changes. Its properties make it a valuable tool for in vivo two-photon microscopy, especially in studies of neuronal hyperactivity, excitotoxicity, and other cellular processes involving substantial calcium influx. This document provides detailed application notes and protocols for the effective use of this compound in this advanced imaging modality.
Calcium Green-5N is a derivative of fluorescein and, upon binding to Ca2+, exhibits a significant increase in fluorescence intensity. A key characteristic of Calcium Green-5N is its relatively low affinity for Ca2+, with a dissociation constant (Kd) of approximately 14 μM[1]. This low affinity allows it to accurately track high calcium concentrations that would saturate higher-affinity indicators, making it an ideal probe for pathological conditions such as glutamate excitotoxicity[2]. While it shows a substantial fluorescence enhancement of approximately 38-fold upon calcium binding, its fluorescence at resting calcium levels is low, which may render it less sensitive to subtle or modest calcium fluctuations[1].
Data Presentation
Table 1: Spectroscopic and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Calcium Green-5N, acetoxymethyl ester | N/A |
| Molecular Weight | ~1336 g/mol | [3] |
| One-Photon Excitation (max) | ~506 nm | [1] |
| One-Photon Emission (max) | ~531 nm | |
| Two-Photon Excitation (estimated) | 800 - 920 nm | |
| Dissociation Constant (Kd) for Ca2+ | ~14 µM | |
| Fluorescence Enhancement (upon Ca2+ binding) | ~38-fold | |
| Quantum Yield (Ca2+-bound) | Not explicitly reported | N/A |
| Solubility | DMSO |
Table 2: Comparison with Other Green Fluorescent Calcium Indicators
| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement | Key Features for Two-Photon Microscopy |
| Calcium Green-5N | ~14 µM | ~38-fold | Ideal for high Ca2+ concentrations; low baseline fluorescence. |
| Calcium Green-1 | ~190 nM | ~14-fold | Higher affinity than CG-5N, more fluorescent at rest, reducing phototoxicity. |
| Fluo-4 | ~345 nM | >100-fold | Bright, large dynamic range, but can buffer intracellular Ca2+. |
| Oregon Green 488 BAPTA-1 (OGB-1) | ~170 nM | ~14-fold | High quantum yield, good photostability, and efficient two-photon excitation. |
Experimental Protocols
Protocol 1: In Vivo Loading of this compound using Multicell Bolus Loading (MCBL)
This protocol is adapted from the established multicell bolus loading technique for in vivo two-photon calcium imaging of neuronal networks.
Materials:
-
This compound (50 µg)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological saline
-
Micropipettes (borosilicate glass, ~1.5 mm outer diameter)
-
Pipette puller
-
Picospritzer or other pressure injection system
-
Micromanipulator
-
Two-photon microscope
Procedure:
-
Preparation of the Dye Stock Solution:
-
Dissolve 50 µg of this compound in 5 µL of 20% Pluronic F-127 in DMSO. This results in a concentrated dye stock solution. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of the Injection Solution:
-
Dilute the dye stock solution in aCSF to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each experimental preparation.
-
Vortex the final injection solution immediately before use to prevent precipitation of the dye.
-
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Perform a craniotomy over the brain region of interest. Ensure the dura is intact and the brain surface is kept moist with aCSF.
-
-
Pipette Preparation and Loading:
-
Pull micropipettes to a fine tip (1-2 µm diameter) using a pipette puller.
-
Back-fill a micropipette with the this compound injection solution.
-
-
Dye Injection:
-
Mount the loaded micropipette on a micromanipulator.
-
Under visual guidance (e.g., using the two-photon microscope in low-magnification mode), carefully insert the micropipette into the brain tissue to the desired depth (e.g., 150-250 µm below the pial surface for cortical imaging).
-
Apply a brief pressure pulse (e.g., 10-50 psi for 10-60 seconds) using a picospritzer to eject a small bolus of the dye solution. The goal is to create a localized area of dye loading.
-
Retract the micropipette carefully.
-
-
Incubation:
-
Allow approximately 1-2 hours for the dye to be taken up by the cells and for the AM ester to be cleaved by intracellular esterases, trapping the active form of the indicator inside the cells. During this time, maintain the animal under anesthesia and keep the craniotomy moist.
-
-
Two-Photon Imaging:
-
After the incubation period, proceed with two-photon imaging.
-
Use a Ti:Sapphire laser tuned to a wavelength between 800 nm and 920 nm for excitation. The optimal wavelength should be determined empirically to maximize signal and minimize photodamage.
-
Collect the emitted fluorescence using a standard green emission filter (e.g., 500-550 nm).
-
Protocol 2: Two-Photon Imaging of Glutamate-Induced Calcium Influx
This protocol outlines the steps for imaging excitotoxic calcium overload in neurons following glutamate stimulation.
Materials:
-
Animal loaded with this compound (as per Protocol 1)
-
Glutamate solution (e.g., 100 µM in aCSF)
-
Perfusion system or micropipette for glutamate application
-
Two-photon microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging:
-
Locate the dye-loaded region of interest under the two-photon microscope.
-
Acquire a baseline time-lapse series of images to establish the resting fluorescence levels of the cells. Due to the low baseline fluorescence of Calcium Green-5N, you may need to increase the laser power or detector gain to visualize the cells, but be mindful of potential phototoxicity.
-
-
Glutamate Application:
-
Apply glutamate to the region of interest. This can be done via local perfusion or pressure ejection from a micropipette positioned near the imaged cells.
-
-
Time-Lapse Imaging of Calcium Influx:
-
Immediately upon glutamate application, begin a time-lapse acquisition to capture the dynamics of the intracellular calcium increase. The imaging frame rate should be sufficient to resolve the kinetics of the calcium transient.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
The large increase in ΔF/F₀ will correspond to the massive calcium influx characteristic of excitotoxicity.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Monitoring Synaptic Activity with Calcium Green-5N AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Green-5N AM is a low-affinity fluorescent calcium indicator that is particularly well-suited for monitoring the large and rapid calcium transients that occur at the presynaptic terminal and postsynaptic density during synaptic transmission. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the neuron. Upon binding to calcium, Calcium Green-5N exhibits a significant increase in fluorescence intensity, providing a robust signal for imaging synaptic activity.
This document provides detailed application notes and protocols for the use of this compound in monitoring synaptic activity in cultured neurons.
Properties of Calcium Green-5N
Calcium Green-5N is spectrally similar to other fluorescein-based indicators. Its key feature is its relatively low affinity for Ca2+, making it ideal for tracking high calcium concentrations without saturation.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~14 µM | [1] |
| Fluorescence Enhancement upon Ca2+ Binding | ~14.7-fold to 38-fold | [1][2] |
| Excitation Maximum (Ca2+-bound) | ~506 nm | [1] |
| Emission Maximum (Ca2+-bound) | ~531 nm | [1] |
| Form | Acetoxymethyl (AM) ester (cell-permeant) | |
| Solvent | DMSO |
Signaling Pathway of Presynaptic Calcium Influx
The influx of calcium into the presynaptic terminal is a critical step in neurotransmission, triggering the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.
Experimental Protocols
Protocol 1: Loading Cultured Neurons with this compound
This protocol describes the loading of this compound into primary cultured neurons for the imaging of synaptic activity.
Materials:
-
This compound (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Loading Solution:
-
Prepare a fresh loading solution by diluting the this compound stock solution and Pluronic F-127 in HBSS. The final concentration of this compound should be in the range of 1-5 µM.
-
The final concentration of Pluronic F-127 should be 0.02-0.04% to aid in the dispersion of the AM ester in the aqueous buffer.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Cell Loading:
-
Remove the culture medium from the coverslips containing the neurons.
-
Gently wash the cells twice with pre-warmed (37°C) HBSS.
-
Add the loading solution to the coverslips, ensuring the cells are completely covered.
-
Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may need to be determined empirically for different neuron types and culture densities.
-
-
De-esterification:
-
After incubation, remove the loading solution.
-
Wash the cells three times with pre-warmed HBSS to remove any extracellular dye.
-
Incubate the cells in fresh, pre-warmed HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Ready for Imaging:
-
The cells are now loaded with Calcium Green-5N and are ready for imaging of synaptic activity.
-
Protocol 2: Imaging Synaptic Calcium Transients
This protocol outlines the procedure for imaging spontaneous or evoked synaptic calcium transients in neurons loaded with Calcium Green-5N.
Materials:
-
Microscope equipped for fluorescence imaging (e.g., confocal or wide-field)
-
Excitation source (e.g., 488 nm laser line)
-
Emission filter (e.g., 515-565 nm bandpass)
-
Imaging chamber with temperature and perfusion control
-
Physiological buffer (e.g., HBSS or artificial cerebrospinal fluid - aCSF)
-
Stimulation electrodes (for evoked activity)
Procedure:
-
Mount Coverslip:
-
Mount the coverslip with the loaded neurons in the imaging chamber.
-
Continuously perfuse the chamber with pre-warmed (37°C) and oxygenated physiological buffer.
-
-
Locate Cells and Set Imaging Parameters:
-
Using the microscope, locate the loaded neurons.
-
Set the excitation and emission wavelengths appropriate for Calcium Green-5N (Excitation: ~488 nm, Emission: ~530 nm).
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images to capture calcium transients. The frame rate should be high enough to resolve the kinetics of the synaptic events (e.g., 10-100 Hz).
-
For imaging spontaneous activity, record for a set period.
-
For imaging evoked activity, position the stimulation electrode near the desired presynaptic neuron or axon and deliver a defined electrical stimulus to trigger action potentials. Synchronize the image acquisition with the stimulus delivery.
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to synaptic boutons or dendritic spines.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F₀) to quantify the calcium transients. F₀ is the baseline fluorescence before the event.
-
Experimental Workflow
The following diagram illustrates the general workflow for monitoring synaptic activity using this compound.
Data Presentation: Comparison of Calcium Indicators
The choice of calcium indicator is critical for successful imaging experiments. The following table compares Calcium Green-5N with other commonly used green fluorescent calcium indicators.
| Indicator | Kd (Ca2+) | Fluorescence Enhancement | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Calcium Green-5N | ~14 µM | ~14.7-38x | ~506 | ~531 | Low affinity, suitable for high Ca2+ concentrations. |
| Fluo-4 | ~345 nM | ~100x | ~494 | ~516 | High affinity, bright, good for detecting small Ca2+ changes. |
| Oregon Green 488 BAPTA-1 (OGB-1) | ~170 nM | ~14x | ~494 | ~523 | High affinity, good for resting Ca2+ levels. |
| Cal-520 | ~320 nM | >100x | ~492 | ~514 | High signal-to-noise ratio, good for detecting single action potentials. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Incomplete de-esterification- Low dye concentration- Photobleaching | - Ensure adequate de-esterification time.- Increase the loading concentration of this compound.- Reduce laser power and/or exposure time. |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence | - Ensure thorough washing after loading.- Use a buffer with reduced autofluorescence.- Acquire a background image and subtract it from the data. |
| Cell death or damage | - Dye toxicity- Phototoxicity | - Reduce the loading concentration and/or incubation time.- Use the lowest possible laser power and exposure time. |
| No detectable calcium transients | - Insufficient synaptic activity- Low signal-to-noise ratio | - Use a stimulus to evoke activity.- Optimize imaging parameters (gain, laser power) to improve signal detection. |
Conclusion
This compound is a valuable tool for researchers studying synaptic function. Its low affinity for calcium makes it particularly useful for visualizing the large and rapid calcium influx that is characteristic of synaptic transmission. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively utilize this compound to gain insights into the complex mechanisms of synaptic activity and its modulation in health and disease.
References
Application Notes: Utilizing Calcium Green-5N AM for Mitochondrial Calcium Uptake Studies
Application Notes for Calcium Green-5N AM: A Guide to Intracellular Calcium Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Green-5N AM is a fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). As an acetoxymethyl (AM) ester, it is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the indicator in the cytoplasm. Calcium Green-5N is characterized by a relatively low affinity for Ca²⁺, making it particularly well-suited for measuring high calcium concentrations. Upon binding to Ca²⁺, the probe exhibits a significant increase in fluorescence intensity, enabling the monitoring of calcium dynamics in various cell types, including neurons.[1][2][3]
Properties of this compound
A summary of the key quantitative properties of this compound is provided below. These parameters are essential for designing experiments and interpreting results.
| Property | Value | Reference |
| Molecular Weight | 1335.96 g/mol | [4] |
| Excitation Wavelength (Max) | ~506 nm | [3] |
| Emission Wavelength (Max) | ~531 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~4.29 µM - 14 µM | |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold to ~38-fold | |
| Solubility | Soluble in anhydrous DMSO |
Experimental Workflow
The general workflow for this compound staining involves several key stages, from reagent preparation to data analysis. A visual representation of this process is provided below.
Detailed Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (2-5 mM):
-
Prepare a stock solution of 2 to 5 mM by dissolving this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For example, to make a 5 mM stock solution from a 50 µg vial, add approximately 7.5 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the DMSO stock solution is stable for several months.
2. Pluronic™ F-127 Stock Solution (20% w/v):
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous solutions.
-
Prepare a 20% (w/v) stock solution in DMSO.
-
Storage: Store at room temperature.
3. Loading Buffer (Hanks' Balanced Salt Solution with HEPES - HHBS):
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The pH should be adjusted to 7.4.
-
For some experiments, it may be necessary to use a buffer with a specific Ca²⁺ concentration.
4. This compound Working Solution (2-20 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and the Pluronic™ F-127 stock solution to room temperature.
-
Prepare a working solution with a final concentration of 2 to 20 µM this compound in your chosen buffer (e.g., HHBS). The optimal concentration should be determined empirically for your specific cell type and experimental conditions, though a final concentration of 4-5 µM is often a good starting point.
-
To aid in dye solubilization, first mix the this compound stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting it into the loading buffer. The final concentration of Pluronic™ F-127 should be approximately 0.04%.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Remove Growth Medium: Aspirate the growth medium from the cells.
-
Add Working Solution: Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary depending on the cell type.
-
Wash: Remove the loading solution and wash the cells twice with warm HHBS or your buffer of choice to remove any excess dye.
-
De-esterification: Incubate the cells in fresh HHBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging. The cells are now ready for the addition of stimuli and measurement of calcium responses.
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells.
-
Resuspend: Resuspend the cell pellet in the this compound working solution at a concentration of 1-2 x 10⁶ cells/mL.
-
Incubation: Incubate the cell suspension at 37°C for 30 to 60 minutes, with occasional gentle mixing.
-
Wash: Centrifuge the cells to pellet them and remove the loading solution. Resuspend the cells in fresh, warm HHBS. Repeat the wash step twice.
-
De-esterification: Resuspend the cells in fresh HHBS and incubate for an additional 30 minutes at 37°C.
-
Analysis: The cells are now ready for analysis by flow cytometry or for imaging after being transferred to a suitable plate.
Calcium Signaling Pathway
Calcium ions are crucial second messengers in a multitude of cellular signaling pathways. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER). This intracellular Ca²⁺ increase can then trigger a wide range of cellular responses.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Inefficient dye loading- Low intracellular Ca²⁺ concentration- Dye photobleaching | - Increase dye concentration or incubation time.- Use a positive control (e.g., ionomycin) to confirm dye responsiveness.- Reduce excitation light intensity or exposure time. |
| High Background Fluorescence | - Incomplete washing- Extracellular hydrolysis of the AM ester | - Ensure thorough washing after dye loading.- Consider adding an esterase inhibitor during loading for certain cell types. |
| Uneven Staining or Compartmentalization | - Dye precipitation- Dye sequestration into organelles | - Ensure proper solubilization with Pluronic™ F-127.- Decrease loading temperature (e.g., to room temperature).- Use a lower dye concentration. |
| Cell Death or Toxicity | - High dye concentration- Prolonged incubation | - Perform a titration to find the lowest effective dye concentration.- Reduce the incubation time. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Calcium Green-5N AM for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Green-5N AM is a low-affinity fluorescent indicator for measuring intracellular calcium concentrations ([Ca²⁺]i) using flow cytometry. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, which can be detected by the 488 nm laser of a flow cytometer. With a relatively high dissociation constant (Kd) in the micromolar range, Calcium Green-5N is particularly well-suited for measuring high-amplitude calcium fluxes that might saturate higher-affinity indicators. This makes it a valuable tool for studying cellular responses to a wide range of stimuli that trigger substantial increases in intracellular calcium.
Quantitative Data
A summary of the key quantitative characteristics of Calcium Green-5N and other common green fluorescent calcium indicators is provided below for easy comparison.
| Property | Calcium Green-5N | Fluo-4 | Oregon Green 488 BAPTA-1 |
| Excitation Wavelength (nm) | ~506 | ~494 | ~494 |
| Emission Wavelength (nm) | ~532 | ~516 | ~521 |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM[1] | ~345 nM[2] | ~170 nM |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~38-fold[1] | >100-fold[3] | ~14-fold[4] |
| Quantum Yield (Ca²⁺-saturated) | Not explicitly found | ~3 times lower than Calbryte-520 | ~0.7 |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Release
A common application for measuring intracellular calcium is to monitor the activation of G protein-coupled receptors (GPCRs). The diagram below illustrates a typical signaling cascade initiated by ligand binding to a Gq-coupled GPCR, leading to an increase in intracellular calcium.
Caption: GPCR-mediated intracellular calcium release pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (e.g., 50 µg vial)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to create a 1 mM stock solution. For a 50 µg vial with a molecular weight of approximately 1336 g/mol , this would be about 37.4 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Staining Cells with this compound for Flow Cytometry
Materials:
-
Cell suspension (e.g., Jurkat cells, PBMCs)
-
Complete cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
1 mM this compound stock solution in DMSO
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Probenecid (optional, to prevent dye leakage)
-
Flow cytometry tubes
Procedure:
-
Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed (37°C) culture medium or buffer.
-
Prepare the this compound loading solution. Dilute the 1 mM stock solution to a final working concentration of 1-5 µM in the cell suspension. For example, add 1-5 µL of 1 mM stock solution per 1 mL of cell suspension. The optimal concentration should be determined empirically for each cell type.
-
(Optional) If using probenecid, add it to the cell suspension at a final concentration of 1-2.5 mM.
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove excess dye. Add 5 volumes of pre-warmed medium or buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed medium or buffer at a concentration of 1 x 10⁶ cells/mL.
-
Allow the cells to rest for at least 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester.
-
The cells are now ready for flow cytometric analysis.
Protocol 3: Flow Cytometry Analysis of Calcium Flux
Materials:
-
Stained cell suspension
-
Agonist (stimulant to induce calcium flux, e.g., ionomycin, ATP, or a specific GPCR ligand)
-
Antagonist (optional, to inhibit the response)
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass filter).
Procedure:
-
Set up the flow cytometer with the appropriate laser and filter configuration for detecting Calcium Green-5N fluorescence (FITC channel).
-
Equilibrate the stained cell suspension to 37°C before analysis.
-
Begin acquiring data on the flow cytometer, recording the baseline fluorescence of the resting cells for approximately 30-60 seconds.
-
Without stopping the acquisition, add the agonist to the cell suspension and gently mix.
-
Continue acquiring data to monitor the change in fluorescence intensity over time as the cells respond to the stimulus. The acquisition time will depend on the kinetics of the calcium response, typically ranging from 2 to 10 minutes.
-
(Optional) For a positive control and to determine the maximum fluorescence (Fmax), add a calcium ionophore like ionomycin at the end of the experiment.
-
(Optional) To determine the minimum fluorescence (Fmin), a calcium chelator like EGTA can be added to a separate sample.
Data Analysis Workflow
The following diagram outlines the general workflow for analyzing calcium flux data obtained from flow cytometry.
Caption: Flow cytometry data analysis workflow for calcium flux.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no signal | - Insufficient dye loading | - Optimize dye concentration and incubation time. - Ensure cells are healthy and metabolically active. |
| - Low target expression/response | - Use a positive control (e.g., ionomycin) to confirm cell loading and instrument function. | |
| - Incompatible buffer | - Ensure the buffer contains physiological concentrations of Ca²⁺ and Mg²⁺. | |
| High background fluorescence | - Incomplete removal of extracellular dye | - Ensure thorough washing after dye loading. |
| - Dye compartmentalization | - Lower the incubation temperature during loading (e.g., room temperature). | |
| - Cell death | - Use a viability dye to exclude dead cells from the analysis. | |
| Variable results | - Inconsistent cell numbers | - Accurately count and use a consistent number of cells for each sample. |
| - Inconsistent timing of agonist addition | - Standardize the procedure for adding the agonist during acquisition. | |
| - Temperature fluctuations | - Maintain a constant temperature (e.g., 37°C) throughout the experiment. |
References
Troubleshooting & Optimization
How to reduce Calcium Green-5N AM compartmentalization
Welcome to the technical support center for Calcium Green-5N AM. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on reducing dye compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. It has a relatively low affinity for Ca2+, with a dissociation constant (Kd) of approximately 14 µM, making it particularly well-suited for tracking rapid and large-amplitude calcium transients.[1] Its fluorescence intensity increases significantly upon binding to calcium.[1][2] This characteristic makes it valuable in studies where high calcium concentrations are expected, such as in neuroscience research investigating glutamate excitotoxicity.[2]
Q2: What is compartmentalization of this compound?
Compartmentalization refers to the sequestration of the fluorescent dye within intracellular organelles, such as mitochondria and the endoplasmic reticulum, rather than remaining uniformly distributed throughout the cytosol. This can lead to a non-uniform fluorescence signal and inaccurate measurements of cytosolic calcium levels. While specific studies on Calcium Green-5N compartmentalization are limited, this phenomenon is common for many acetoxymethyl (AM) ester dyes.
Q3: Why does compartmentalization occur with AM ester dyes?
AM ester dyes are designed to be lipophilic to easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the now polar, cell-impermeant dye in the cytosol. However, if the dye is not fully hydrolyzed in the cytosol, the lipophilic AM ester form can diffuse into and become trapped within the membranes of organelles. Incomplete hydrolysis or active transport mechanisms can contribute to this issue.
Q4: What are the main consequences of this compound compartmentalization?
The primary consequences of compartmentalization are:
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Inaccurate Cytosolic Ca2+ Measurement: The fluorescence signal will not be representative of the true cytosolic calcium concentration.
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High Background Fluorescence: Signal from organelles can obscure the cytosolic signal, reducing the signal-to-noise ratio.
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Cellular Stress: Overloading of dye into organelles may induce cellular stress and artifacts.
Troubleshooting Guide: Reducing this compound Compartmentalization
This section provides specific troubleshooting steps to address issues with dye compartmentalization.
| Problem | Potential Cause | Recommended Solution |
| Punctate or mottled fluorescence pattern, not diffuse throughout the cytosol. | Dye is sequestered in organelles (compartmentalization). | 1. Optimize Loading Temperature: Reduce the incubation temperature. Loading at room temperature or even 4°C followed by a brief incubation at 37°C can minimize uptake into organelles.[3] 2. Adjust Pluronic F-127 and DMSO Concentrations: While Pluronic F-127 aids in solubilizing the dye, high concentrations can be detrimental. Lowering the concentrations of both Pluronic F-127 and DMSO can improve loading efficiency and reduce compartmentalization. 3. Use Probenecid: Probenecid is an organic anion transport inhibitor that can reduce the extrusion of the de-esterified dye from the cell and may also help in reducing its sequestration into some organelles. |
| Low fluorescence signal from the cytosol. | Inefficient dye loading or quenching of the cytosolic signal by compartmentalized dye. | 1. Optimize Dye Concentration: Use the lowest effective concentration of this compound to avoid overloading, which can lead to compartmentalization. A typical starting range is 1-5 µM. 2. Ensure Complete De-esterification: Allow sufficient time for intracellular esterases to cleave the AM esters. This can be followed by a wash step and a further incubation period in dye-free media. |
| High background fluorescence. | Extracellular dye or significant compartmentalization. | 1. Thorough Washing: After loading, wash the cells thoroughly with fresh, warm buffer to remove any extracellular dye. 2. Implement Optimized Loading Protocol: Follow the detailed experimental protocol below, paying close attention to temperature and reagent concentrations. |
Experimental Protocol to Minimize this compound Compartmentalization
This protocol provides a detailed methodology for loading this compound into live cells while minimizing compartmentalization.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% stock solution in DMSO)
-
Probenecid (if required)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
Stock Solution Preparation:
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Use a commercially available 20% (w/v) solution in DMSO or prepare it by dissolving Pluronic F-127 in anhydrous DMSO. Store at room temperature. If the solution solidifies, warm it to approximately 40°C to re-dissolve.
Loading Protocol:
-
Prepare Loading Solution:
-
For a final loading concentration of 5 µM this compound, first mix equal volumes of the 1-5 mM this compound stock solution and the 20% Pluronic F-127 stock solution.
-
Vortex the mixture well.
-
Dilute this mixture into warm (37°C) physiological buffer to the final desired concentration (e.g., 5 µM). The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
-
If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Remove the culture medium and wash the cells once with warm physiological buffer.
-
Add the loading solution to the cells.
-
Incubation: Incubate the cells at a reduced temperature. A common strategy is to incubate at room temperature for 30-60 minutes. Alternatively, for cells that are particularly prone to compartmentalization, try incubating at 4°C for 30 minutes, followed by a brief (15-30 minute) incubation at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm dye-free physiological buffer. If probenecid was used during loading, it is recommended to include it in the wash and final imaging buffer.
-
Add fresh, warm dye-free buffer and incubate the cells for an additional 30 minutes at 37°C to ensure complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Calcium Green-5N (Excitation/Emission maxima: ~506/531 nm).
-
Data Presentation
Table 1: Summary of Reagents and Conditions to Reduce this compound Compartmentalization
| Parameter | Standard Condition | Optimized Condition to Reduce Compartmentalization | Rationale |
| Loading Temperature | 37°C | Room Temperature or 4°C followed by a brief 37°C incubation | Lower temperatures slow down metabolic processes and vesicular transport, reducing the uptake of the dye into organelles. |
| Pluronic F-127 Concentration | 0.05% - 0.1% | 0.02% - 0.04% | While it aids in dye solubilization, lower concentrations have been shown to improve loading efficiency and may reduce compartmentalization. |
| DMSO Concentration | >0.5% | ~0.25% | Lowering the final DMSO concentration can improve loading efficiency and cell health. |
| Probenecid | Not used | 1 - 2.5 mM | Inhibits organic anion transporters, which can extrude the dye from the cytosol and may also be involved in its transport into certain organelles. |
Visualizations
Caption: Troubleshooting workflow for reducing this compound compartmentalization.
Caption: Cellular processing of this compound and points of intervention.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Calcium Green-5N AM Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio when using Calcium Green-5N AM for intracellular calcium imaging.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Green-5N and why is it used for calcium imaging?
Calcium Green-5N is a low-affinity fluorescent indicator for calcium ions (Ca²⁺). Its low affinity, with a dissociation constant (Kd) of approximately 14 µM, makes it particularly well-suited for measuring high concentrations of intracellular calcium that would saturate high-affinity indicators.[1][2] Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[3][4] This property allows for the detection of large and rapid calcium transients.[1]
Q2: What are the key spectral properties of Calcium Green-5N?
Calcium Green-5N has an excitation maximum around 506 nm and an emission maximum around 531 nm, making it compatible with standard fluorescein (FITC) filter sets.
Q3: How does this compound enter the cell and become active?
Calcium Green-5N is supplied as an acetoxymethyl (AM) ester. The AM ester form is lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye in the cytoplasm. This active form can then bind to intracellular calcium.
Q4: When should I choose a low-affinity indicator like Calcium Green-5N over a high-affinity one?
Low-affinity indicators are ideal for studying cellular events that involve large changes in intracellular calcium concentration, such as:
-
Endoplasmic reticulum (ER) and mitochondrial calcium dynamics.
-
Calcium signaling in response to strong stimulation.
-
Excitotoxicity studies in neurons.
High-affinity indicators would become saturated under these conditions, preventing accurate measurement of the full range of calcium concentration changes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging and provides practical solutions to improve your signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Signal / Poor Signal-to-Noise Ratio | Incomplete de-esterification of the AM ester. | - Increase the post-loading incubation time to allow for complete enzymatic cleavage of the AM groups. A 30-minute incubation at room temperature is a good starting point. - Ensure the health of the cells, as esterase activity can be compromised in unhealthy cells. |
| Inefficient dye loading. | - Optimize the loading concentration of this compound. A typical starting range is 1-5 µM. - Increase the loading incubation time (typically 30-60 minutes at 37°C). - Use Pluronic® F-127 (at a final concentration of ~0.02-0.04%) to aid in the solubilization of the AM ester in your aqueous loading buffer. | |
| Low intracellular calcium concentration. | - Calcium Green-5N is a low-affinity indicator and may not be sensitive enough for resting or small changes in calcium levels. Consider using a higher affinity indicator if you expect small calcium transients. | |
| Photobleaching. | - Reduce the intensity and duration of the excitation light. - Use a neutral density filter to attenuate the excitation light. - Increase the camera gain or use a more sensitive detector. - Consider using an anti-fade reagent in your imaging medium. | |
| High Background Fluorescence | Extracellular dye. | - Thoroughly wash the cells with fresh, dye-free buffer after the loading incubation to remove any residual extracellular this compound. |
| Autofluorescence from cells or media. | - Use a phenol red-free imaging medium. - Acquire a background image from an untransfected/unloaded area and subtract it from your experimental images. - Consider using a longer wavelength calcium indicator if autofluorescence in the green channel is a significant issue. | |
| Dye Compartmentalization (Punctate Staining) | Dye sequestration in organelles. | - Lower the loading temperature (e.g., to room temperature or 4°C) to reduce active transport processes that can lead to compartmentalization. - Decrease the loading concentration and/or incubation time. |
| Cell Death or Abnormal Morphology | Phototoxicity. | - Minimize the exposure of cells to the excitation light by using the lowest possible laser power and exposure time that still provides a usable signal. - Use a spinning disk confocal or other gentle imaging modality if available. - Consider using antioxidants in your imaging medium to scavenge reactive oxygen species generated during imaging. |
| Cytotoxicity of the dye or loading reagents. | - Perform a concentration-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. - Ensure the final concentration of DMSO is low (typically <0.5%) as it can be toxic to some cells. |
Quantitative Data Summary
For researchers selecting a low-affinity calcium indicator, the following table provides a comparison of key quantitative parameters for Calcium Green-5N and other commonly used low-affinity green fluorescent probes.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Fold Fluorescence Increase |
| Calcium Green-5N | ~14 µM | ~506 | ~531 | ~38-fold |
| Fluo-5N | ~90 µM | ~494 | ~516 | >100-fold |
| Fluo-4FF | ~9.7 µM | ~494 | ~516 | ~100-fold |
| Oregon Green 488 BAPTA-5N | ~20 µM | ~494 | ~523 | ~14-fold |
Experimental Protocols
Detailed Protocol for Loading this compound into Adherent Cells
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in small aliquots, protected from light and moisture, at -20°C.
-
On the day of the experiment, prepare the loading solution. Dilute the this compound stock solution in a physiological buffer to a final working concentration of 1-5 µM.
-
To aid in dye solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for your specific cell type.
-
After incubation, wash the cells twice with fresh, dye-free physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
The cells are now ready for imaging. Mount the coverslip in an imaging chamber with fresh physiological buffer.
In Vitro Calibration of Calcium Green-5N to Determine its Dissociation Constant (Kd)
Materials:
-
Calcium Green-5N (salt form)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a series of calibration standards with known free Ca²⁺ concentrations by mixing the calcium-free and high-calcium buffers in different ratios.
-
Add a constant concentration of Calcium Green-5N (salt form) to each calibration standard.
-
Measure the fluorescence intensity (F) of each standard at the appropriate excitation and emission wavelengths.
-
Determine the minimum fluorescence (Fmin) from the zero calcium standard and the maximum fluorescence (Fmax) from the saturating calcium standard.
-
Calculate the dissociation constant (Kd) using the following equation:
Kd = [Ca²⁺] * (Fmax - F) / (F - Fmin)
where F is the fluorescence at a given known [Ca²⁺]. Plot the fluorescence intensity as a function of [Ca²⁺] to determine the Kd from the fit of the data to the binding isotherm.
Visualizations
Caption: De-esterification and activation of this compound.
Caption: Troubleshooting workflow for optimizing SNR.
References
Calcium Green-5N AM bleaching and how to minimize it
Welcome to the technical support center for Calcium Green-5N AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize common issues such as photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent indicator used to measure calcium ion (Ca²⁺) concentrations within cells. It is characterized as a low-affinity indicator, making it particularly well-suited for detecting high-amplitude Ca²⁺ fluxes.[1][2] Its acetoxymethyl (AM) ester form allows it to readily cross cell membranes, where intracellular esterases cleave the AM group, trapping the active dye inside the cell.
Primary applications include:
-
Monitoring intracellular Ca²⁺ changes in response to various stimuli.
-
Studying Ca²⁺ signaling in neuroscience, particularly in neurons.[3][4]
-
Investigating cellular processes involving large and rapid changes in Ca²⁺ concentration.
Q2: What are the spectral properties of Calcium Green-5N?
Calcium Green-5N has spectral properties similar to Calcium Green-1, with an excitation maximum around 506 nm and an emission maximum around 531 nm.[3] This makes it compatible with standard fluorescein (FITC) filter sets and excitation by the 488 nm argon laser line.
Q3: What does "low-affinity" mean for a calcium indicator?
A low-affinity calcium indicator, like Calcium Green-5N, has a higher dissociation constant (Kd), meaning it requires a higher concentration of Ca²⁺ to become saturated. This characteristic is advantageous for measuring large increases in intracellular Ca²⁺ without the signal quickly reaching a plateau, which can occur with high-affinity indicators.
Q4: What is photobleaching and why is it a concern with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light. This is a common issue with most fluorescent dyes, including this compound. Excessive photobleaching can lead to a diminished signal-to-noise ratio and complicate the quantification of experimental results.
Q5: What is phototoxicity and how can it affect my experiment?
Phototoxicity refers to the damaging effects of light on cells, which can be exacerbated by the presence of fluorescent dyes. The excitation light can generate reactive oxygen species (ROS) that can harm cellular components and alter normal physiological processes, potentially leading to artifacts in the experimental data.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound, with a focus on minimizing photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Loss (Photobleaching) | 1. Excessive Illumination Intensity: High laser power or a fully open aperture on the microscope can accelerate photobleaching. | - Reduce Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. - Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties. |
| 2. Prolonged Exposure Time: Continuous or long exposure of the sample to excitation light will lead to significant photobleaching. | - Minimize Exposure: Limit the duration of light exposure by using the shortest possible exposure times for image acquisition. - Time-Lapse Imaging: For time-course experiments, use the longest possible interval between image acquisitions that still captures the biological event of interest. | |
| Low Signal-to-Noise Ratio | 1. Suboptimal Dye Concentration: Too low a concentration of the dye will result in a weak signal, while too high a concentration can lead to cellular toxicity and artifacts. | - Optimize Dye Concentration: Perform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental conditions. A typical starting range is 1-5 µM. |
| 2. Incomplete Dye Loading or Hydrolysis: The AM ester form of the dye is not fluorescent. It must be cleaved by intracellular esterases to become active. | - Optimize Loading Time and Temperature: Incubate cells with the dye for 30-60 minutes at room temperature or 37°C. The optimal conditions may vary between cell types. - Allow for De-esterification: After loading, incubate the cells in dye-free media for at least 30 minutes to ensure complete cleavage of the AM groups. | |
| 3. High Background Fluorescence: Autofluorescence from cells or the culture medium can obscure the signal from the calcium indicator. | - Use Phenol Red-Free Medium: Phenol red in culture medium is a common source of background fluorescence. - Background Subtraction: During image analysis, subtract the background fluorescence from a region of interest without cells. | |
| Cellular Toxicity or Altered Physiology | 1. High Dye Concentration: Excessive concentrations of the dye can be toxic to cells. | - Use the Lowest Effective Concentration: As determined by your concentration titration. |
| 2. Phototoxicity: Generation of reactive oxygen species due to prolonged or intense illumination. | - Minimize Light Exposure: Follow the recommendations for reducing photobleaching. - Use Antioxidants: Consider adding antioxidants like Trolox or ascorbic acid to the imaging medium to scavenge reactive oxygen species. | |
| 3. Presence of Probenecid: While sometimes used to prevent dye leakage, probenecid can be toxic to some cell types. | - Test for Probenecid Toxicity: If dye leakage is an issue and you need to use probenecid, first perform a toxicity assay to determine a non-toxic concentration for your cells. |
Experimental Protocols
General Protocol for this compound Loading and Imaging
This protocol provides a general guideline. Optimization for specific cell types and experimental setups is recommended.
1. Reagent Preparation:
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This compound Stock Solution: Prepare a 1 to 5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic® F-127 Stock Solution (Optional): Prepare a 20% (w/v) solution in DMSO to aid in dispersing the AM ester in aqueous solutions.
-
Loading Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
2. Cell Preparation:
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Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
On the day of the experiment, wash the cells once with the loading buffer.
3. Dye Loading:
-
Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-5 µM.
-
If using Pluronic® F-127, first mix the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the loading buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
4. Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with fresh, dye-free loading buffer.
-
Add fresh, dye-free buffer to the cells and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the dye.
5. Imaging:
-
Mount the sample on the microscope.
-
Use an excitation wavelength of ~490 nm and collect the emission at ~525 nm.
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To minimize photobleaching, use the lowest possible excitation intensity and the shortest exposure time that provides a good signal.
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For time-lapse imaging, acquire images at the slowest frame rate that will still resolve the calcium dynamics of interest.
Data Presentation
Currently, there is a lack of publicly available, quantitative data specifically detailing the photobleaching rates of this compound under varied experimental conditions. To generate such a table, a systematic study would need to be conducted, measuring the fluorescence intensity decay over time at different laser powers and exposure durations.
However, based on the known properties of similar fluorescein-based dyes, a hypothetical table illustrating the expected trend is presented below. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.
| Laser Power (% of Max) | Exposure Time (ms) | Imaging Interval (s) | Estimated Half-life of Fluorescence (s) |
| 10% | 100 | 1 | > 300 |
| 10% | 500 | 1 | ~180 |
| 50% | 100 | 1 | ~120 |
| 50% | 500 | 1 | < 60 |
| 100% | 100 | 1 | < 90 |
| 100% | 500 | 1 | < 30 |
Visualizations
Signaling Pathway: Intracellular Calcium Signaling
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Experimental Workflow: Minimizing Photobleaching
Caption: A workflow diagram outlining key steps to minimize photobleaching during calcium imaging experiments.
References
Technical Support Center: Troubleshooting Uneven Staining with Calcium Green-5N AM in Tissue Slices
Welcome to the technical support center for Calcium Green-5N AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to uneven staining in tissue slices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cell-permeant fluorescent indicator used for measuring intracellular calcium concentrations. It is particularly useful for detecting high-amplitude calcium fluxes due to its relatively low affinity for Ca2+. Upon entering the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its fluorescent, membrane-impermeant form, Calcium Green-5N. This dye exhibits an increase in fluorescence intensity upon binding to calcium.[1][2] It is suitable for use in various fluorescence microscopy applications, including confocal microscopy.
Q2: Why am I observing uneven or patchy staining in my tissue slices?
Uneven staining with this compound can arise from several factors, including:
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Poor dye penetration: The acetoxymethyl (AM) ester form of the dye is lipophilic and designed to cross cell membranes. However, in dense tissue slices, penetration can be limited, leading to brighter staining on the surface and dimmer staining in deeper layers.
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Incomplete de-esterification: Intracellular esterases are required to cleave the AM group and trap the dye inside the cells.[3][4] Variations in esterase activity between different cell types or unhealthy cells can lead to inconsistent dye loading and fluorescence.
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Subcellular compartmentalization: The dye can sometimes be sequestered into organelles such as mitochondria or the endoplasmic reticulum, leading to punctate staining rather than diffuse cytosolic fluorescence.[5] This can be more likely with long incubation times or high dye concentrations.
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Tissue health: Unhealthy or damaged cells may not have the metabolic capacity to actively load and de-esterify the dye, resulting in dim or absent staining in those regions.
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Issues with dye solution: Improperly prepared dye solution, such as precipitation of the dye or incorrect concentrations of dispersing agents like Pluronic F-127 and DMSO, can lead to uneven application.
Q3: How can I improve the loading efficiency and uniformity of this compound?
To improve staining, consider optimizing the following parameters:
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Loading concentration and time: Use the lowest effective dye concentration and a sufficient incubation time to allow for penetration without causing toxicity or compartmentalization.
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Temperature: Loading at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization.
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Dispersing agents: The use of Pluronic F-127 and DMSO is crucial for solubilizing the AM ester. Optimizing their concentrations can significantly improve loading efficiency.
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Tissue slice quality: Ensure that your tissue slices are healthy and of a uniform thickness. Thinner slices may allow for better dye penetration.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
If you are observing a very weak or no fluorescence signal from your tissue slices after loading with this compound, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Ineffective Dye Loading | Increase the incubation time or the dye concentration. However, be cautious as this may also increase background fluorescence and potential toxicity. |
| Poor Dye Penetration | Ensure the tissue slice is fully submerged in the dye solution. Gentle agitation during incubation can sometimes help. For thicker slices, consider increasing the incubation time. |
| Inactive Dye | AM esters are susceptible to hydrolysis. Ensure your this compound stock solution is fresh and has been stored correctly (typically at -20°C, protected from light and moisture). Prepare fresh dilutions for each experiment. |
| Suboptimal Imaging Settings | Check the excitation and emission wavelengths on your microscope to ensure they are appropriate for Calcium Green-5N (Excitation/Emission: ~506/531 nm). Adjust the gain and exposure settings to optimize signal detection. |
| Unhealthy Tissue | Assess the health of your tissue slices. Unhealthy cells may not have sufficient esterase activity to cleave the AM ester. Ensure proper handling and incubation conditions to maintain tissue viability. |
Issue 2: Uneven or Patchy Staining
Uneven staining is a common issue when working with tissue slices. The following table outlines potential causes and solutions.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete De-esterification | The activity of intracellular esterases can vary. Pre-incubating the slice in the loading buffer without the dye for a short period might help equilibrate the cells. Ensure the loading buffer composition (e.g., pH, ion concentrations) is optimal for cellular health. |
| Dye Precipitation | Visually inspect your dye loading solution for any precipitates. Ensure that Pluronic F-127 and DMSO are used to properly dissolve the this compound. Sonication of the stock solution can aid in dissolution. |
| Subcellular Compartmentalization | Reduce the loading concentration of this compound and/or the incubation time. Lowering the incubation temperature may also help minimize sequestration into organelles. |
| Poor Tissue Quality | Ensure consistent slice thickness and minimize mechanical damage during preparation. Unhealthy regions of the slice will likely show poor staining. |
Experimental Protocols
Protocol 1: Standard Loading of this compound in Brain Slices
This protocol is a general guideline and may require optimization for your specific tissue type and experimental setup.
Materials:
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This compound
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High-quality, anhydrous Dimethyl sulfoxide (DMSO)
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Pluronic F-127 (20% solution in DMSO)
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Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
Procedure:
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Prepare a 2 mM stock solution of this compound: Dissolve 50 µg of this compound in 18.7 µL of high-quality DMSO.
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Prepare the loading solution:
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For a final loading concentration of 5 µM, mix 2.5 µL of the 2 mM this compound stock solution with 2.5 µL of 20% Pluronic F-127.
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Vortex the mixture thoroughly.
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Add this mixture to 1 mL of aCSF and vortex again to ensure the dye is well-dispersed.
-
-
Load the tissue slices:
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Place the tissue slices in a small incubation chamber.
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Replace the holding buffer with the loading solution, ensuring the slices are completely submerged.
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Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Wash the tissue slices:
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After incubation, carefully remove the loading solution.
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Wash the slices 2-3 times with fresh aCSF to remove extracellular dye.
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Allow the slices to de-esterify for at least 30 minutes in fresh aCSF at room temperature before imaging.
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Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues with this compound staining.
Caption: Troubleshooting workflow for uneven staining.
Caption: Troubleshooting workflow for weak or no signal.
References
- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Green-5N AM Signal Stability
Welcome to the technical support center for Calcium Green-5N AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and reliability of your experimental signals over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent indicator used to measure intracellular calcium concentrations. Its acetoxymethyl (AM) ester form allows it to be loaded into cells, where it is cleaved by intracellular esterases into its active, membrane-impermeant form. A key characteristic of Calcium Green-5N is its relatively low affinity for Ca2+, with a dissociation constant (Kd) of approximately 14 µM.[1] This makes it particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity indicators.[1] It is spectrally similar to Calcium Green-1.[1]
Q2: My this compound signal is decaying rapidly. What are the common causes?
Rapid signal decay with this compound is often attributable to two primary factors: photobleaching and dye leakage from the cells.
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Photobleaching is the light-induced degradation of the fluorescent dye, leading to a progressive decrease in signal intensity upon repeated or prolonged exposure to excitation light.
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Dye Leakage can occur if the de-esterified indicator is actively transported out of the cell by organic anion transporters.[1]
Q3: How can I minimize photobleaching of this compound?
Minimizing photobleaching is crucial for maintaining a stable signal. Here are several strategies:
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Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use intermittent imaging rather than continuous illumination.
Q4: What can I do to prevent dye leakage from my cells?
To reduce the leakage of de-esterified Calcium Green-5N from cells, you can use organic anion transporter inhibitors. Probenecid is a commonly used inhibitor that can improve cellular retention of the dye. However, be aware that probenecid can have off-target effects and may be toxic to some cell types.
Q5: I am observing uneven loading or compartmentalization of the dye. How can I address this?
Uneven loading and compartmentalization (sequestration of the dye in organelles like mitochondria) are common issues with AM ester dyes. To improve cytosolic loading and reduce compartmentalization:
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Optimize Loading Temperature and Time: Loading at a lower temperature (e.g., room temperature instead of 37°C) for a longer duration can sometimes reduce compartmentalization.
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Use Pluronic F-127: This non-ionic surfactant helps to disperse the AM ester in the aqueous loading buffer, leading to more uniform loading.
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Lower Dye Concentration: Using the lowest effective concentration of the dye can help minimize loading artifacts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Incomplete de-esterification of the AM ester. | Increase the de-esterification time (typically 30-60 minutes after loading). Ensure the presence of active intracellular esterases. |
| Low intracellular calcium concentration. | Calcium Green-5N has a low affinity for Ca2+ and may not be sensitive enough for resting or small changes in calcium levels. Consider using a higher affinity indicator like Fluo-4 or Calcium Green-1 for these applications. | |
| Improper storage of the dye. | Store this compound stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. | |
| Rapid Signal Decay | Photobleaching. | Reduce excitation light intensity and exposure time. Use a neutral density filter if available. |
| Dye leakage. | Add an organic anion transporter inhibitor like probenecid to the imaging buffer. | |
| High Background Fluorescence | Incomplete washout of extracellular dye. | Ensure thorough washing of cells with fresh buffer after the loading step. |
| Autofluorescence from cells or media. | Image a control sample of unloaded cells to determine the level of autofluorescence. If significant, consider using a dye with a different excitation/emission spectrum. | |
| Inconsistent Results Between Experiments | Variability in cell loading. | Standardize loading conditions (dye concentration, incubation time, temperature). Ensure consistent cell density and health. |
| Instability of the AM ester stock solution. | Prepare fresh dilutions of the AM ester from a frozen stock for each experiment. |
Experimental Protocols
Standard Protocol for Loading this compound in Cultured Cells
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type.
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Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C or -80°C, protected from light.
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Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. To aid in dye solubilization, pre-mix the dye with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.
-
Cell Loading:
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Plate cells on a suitable imaging dish or coverslip.
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Remove the culture medium and wash the cells once with the physiological buffer.
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Add the loading buffer containing this compound to the cells.
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Incubate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for your specific cell type.
-
-
Wash and De-esterification:
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Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
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Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
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Mount the cells on the microscope.
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Excite the dye at ~492 nm and collect the emission at ~521 nm.
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Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
-
Data Presentation
Table 1: Comparison of Common Green Fluorescent Calcium Indicators
| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement upon Ca2+ Binding | Key Characteristics |
| Calcium Green-5N | ~14 µM | ~38-fold | Low Ca2+ affinity, suitable for high Ca2+ concentrations. |
| Calcium Green-1 | ~190 nM | ~14-fold | More fluorescent than Fluo-3 at resting Ca2+ levels. |
| Fluo-4 | ~345 nM | >100-fold | Bright and more photostable than Fluo-3. |
| Cal-520 | ~320 nM | ~100-fold | Good signal-to-noise ratio and intracellular retention. |
Visualizations
Signaling Pathway: Intracellular Calcium Measurement Workflow
Caption: Workflow for intracellular calcium measurement using this compound.
Troubleshooting Logic for Unstable Signal
Caption: Troubleshooting flowchart for unstable this compound signals.
References
Why is my Calcium Green-5N AM signal not responding to stimulus?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Calcium Green-5N AM signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration. It is characterized by a relatively low affinity for Ca2+, making it particularly well-suited for detecting high calcium concentrations that might saturate high-affinity indicators.[1][2] It is often used to monitor large and rapid changes in intracellular calcium, such as those associated with glutamate excitotoxicity in neurons.[1][3][4]
Q2: How does this compound work?
The acetoxymethyl (AM) ester group makes the dye membrane-permeant, allowing it to be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Upon binding to Ca2+, Calcium Green-5N exhibits a significant increase in fluorescence intensity.
Q3: What are the spectral properties of Calcium Green-5N?
Calcium Green-5N is typically excited by the 488 nm argon laser line and its fluorescence emission is collected around 531 nm.
Troubleshooting Guide: No Response to Stimulus
Here are some common reasons why your this compound signal may not be responding to your stimulus and how to troubleshoot them.
Issue 1: Problems with Dye Loading and Hydrolysis
Q: I don't see any fluorescent signal in my cells, or the signal is very dim.
A: This could be due to several factors related to the dye itself or the loading procedure.
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Improper Dye Preparation and Storage: this compound is susceptible to hydrolysis. Ensure it is stored at -20°C, protected from light and moisture. Prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO should be used within a week if stored at -20°C.
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Incomplete AM Ester Hydrolysis: For the dye to become fluorescent and calcium-sensitive, the AM ester groups must be cleaved by intracellular esterases. This process is temperature-dependent.
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Suboptimal Loading Conditions: The concentration of the dye, incubation time, and temperature are critical for successful loading.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Ensure the dye is fully dissolved. Sonication or warming may be necessary. |
| Working Concentration | 1-10 µM in serum-free medium or buffer | The optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Temperature | 20-37°C | Lower temperatures may reduce compartmentalization. |
| Incubation Time | 15-60 minutes | Longer incubation times may be required for some cell types. |
| Pluronic F-127 | 0.02-0.1% (final concentration) | A non-ionic detergent that aids in dispersing the AM ester in aqueous solution. |
Issue 2: Ineffective Stimulus or Cellular Health
Q: My cells are loaded with the dye, but I don't see a change in fluorescence after applying the stimulus.
A: This may indicate a problem with the stimulus itself or the health of your cells.
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Stimulus Potency: Verify the concentration and activity of your stimulus. Prepare fresh solutions and ensure the delivery method is effective.
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Cell Health: Unhealthy or damaged cells may not respond to stimuli. Ensure your cells are viable and have not been adversely affected by the dye loading procedure or experimental conditions. High background fluorescence could be an indicator of poor cell health.
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Receptor Expression: The cells must express the appropriate receptors for the applied stimulus to elicit a calcium response.
Issue 3: Inherent Properties of Calcium Green-5N
Q: I see a response with other calcium indicators, but not with Calcium Green-5N.
A: The low affinity of Calcium Green-5N for Ca2+ is a key consideration.
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Low Affinity for Calcium: Calcium Green-5N has a dissociation constant (Kd) in the micromolar range, meaning it is less sensitive to small changes in calcium concentration. If your stimulus elicits only a small increase in intracellular calcium, it may not be sufficient to be detected by this indicator. Consider using a higher affinity indicator like Fluo-4 for detecting smaller calcium transients.
Experimental Protocols
Standard Protocol for Loading this compound into Adherent Cells
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Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
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Reagent Preparation:
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Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
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Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Loading Solution Preparation:
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Warm the this compound stock solution and Pluronic F-127 solution to room temperature.
-
Prepare the loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS or serum-free medium).
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For the final loading solution, dilute the this compound stock solution to a final concentration of 1-10 µM in the loading buffer. Add a small amount of the Pluronic F-127 stock solution to a final concentration of 0.02-0.1% to aid in dye dispersal.
-
-
Cell Loading:
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Remove the culture medium from the cells and wash once with the loading buffer.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and gently wash the cells two to three times with loading buffer to remove excess dye.
-
Add fresh loading buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
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Place the dish or plate on the fluorescence microscope.
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Acquire a baseline fluorescence reading for a few minutes.
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Add the stimulus to the cells and continue recording the fluorescence signal.
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Visualizations
Caption: Troubleshooting workflow for a non-responsive this compound signal.
Caption: A simplified diagram of a common GPCR-mediated calcium signaling pathway.
References
- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting Guide: Low Cell Viability After Loading
<Technical Support Center: Calcium Green-5N AM Loading
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering cell viability issues after loading cells with this compound, a fluorescent indicator used for monitoring high intracellular calcium concentrations.
Issue: Significant cell death or detachment is observed after incubation with this compound.
This is a common issue that can arise from several factors related to the dye itself, the loading procedure, and the cellular model used. The following sections break down the potential causes and solutions.
Potential Cause 1: Cytotoxicity from AM Ester Hydrolysis
Acetoxymethyl (AM) esters allow the dye to become cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active dye in the cytoplasm.[1] A byproduct of this cleavage is formaldehyde, which is cytotoxic and can compromise cell health, especially during prolonged incubation or at high dye concentrations.
Solutions:
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Optimize Dye Concentration: Do not assume the recommended concentration is optimal for your specific cell type. Perform a concentration gradient to determine the lowest effective concentration.[2]
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Minimize Incubation Time: Reduce the loading time to the minimum required for a sufficient signal. Typical loading times range from 10 to 60 minutes.[2][3]
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Allow for De-esterification: After loading, incubate the cells in a dye-free medium for at least 30-45 minutes to allow for complete de-esterification of the loaded reagents.
Potential Cause 2: Solvent Toxicity (DMSO)
This compound is typically dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic.
Solutions:
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Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your loading buffer is well below cytotoxic levels, typically ≤0.5%. Lowering the DMSO concentration to ~0.25% has been shown to improve loading efficiency and viability.
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Use High-Quality DMSO: Always use anhydrous, high-quality DMSO to prepare stock solutions.
Potential Cause 3: Suboptimal Loading Conditions
Temperature and loading buffer composition can significantly impact both loading efficiency and cell viability.
Solutions:
-
Optimize Temperature: Loading at 37°C can sometimes lead to the compartmentalization of the dye into organelles like mitochondria, which can cause damage. Consider loading at room temperature or 25°C, although this may require a longer incubation time.
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Use an Appropriate Buffer: A balanced salt solution (e.g., Hanks and Hepes buffer) is often recommended. The pH of the buffer can also influence dye loading and cell health.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
The primary cause of cytotoxicity is the hydrolysis of the AM esters by intracellular esterases. This process releases formaldehyde, a toxic byproduct that can lead to cell stress and death. Toxicity is exacerbated by high dye concentrations and prolonged incubation times.
Q2: How can I optimize the loading concentration of this compound for my specific cell type?
It is crucial to perform a titration experiment. Test a range of final dye concentrations (e.g., 1 µM to 10 µM) to find the lowest concentration that provides a robust fluorescent signal without compromising cell viability.
Q3: Can the solvent used to dissolve the dye affect my cells?
Yes. This compound is dissolved in DMSO, which can be toxic to cells at high concentrations. Always ensure the final DMSO concentration in your culture medium is non-toxic (ideally below 0.5%).
Q4: My cells are detaching from the plate after loading. Why is this happening?
Cell detachment can be a sign of cytotoxicity. High concentrations of calcium indicators can act as chelators, which may disrupt cell adhesion processes. Review and optimize your dye concentration and incubation time to minimize this effect.
Q5: What are the signs of dye compartmentalization, and how can I avoid it?
Compartmentalization occurs when the dye accumulates in organelles instead of remaining in the cytoplasm. This can be observed under a microscope as punctate staining or a dark nucleus, which may indicate ER loading. To minimize this, try lowering the loading temperature (e.g., to room temperature from 37°C) and using the lowest effective dye concentration.
Q6: How long should I wait after loading before starting my imaging experiment?
After the loading period, you should wash the cells with a dye-free buffer and then allow for a de-esterification period of at least 30-45 minutes at 25°C. This ensures that the AM groups are fully cleaved and the dye is active and trapped within the cytoplasm.
Experimental Protocols & Data
Protocol 1: Optimizing this compound Loading Concentration
This protocol outlines a method to determine the optimal dye concentration for your cell line while monitoring viability.
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Cell Preparation: Plate your cells on a suitable imaging plate (e.g., 96-well black wall/clear bottom) and grow them to the desired confluency.
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Prepare Dye Stock: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.
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Prepare Loading Buffers: Prepare a series of loading buffers in your preferred physiological solution (e.g., HBSS) with a range of final this compound concentrations (e.g., 1, 2, 5, 10 µM). Keep the final DMSO concentration constant and below 0.5%.
-
Dye Loading: Remove the growth medium from the cells, wash once with buffer, and add the prepared loading buffers to the respective wells.
-
Incubation: Incubate the plate at 37°C or room temperature for 30-60 minutes.
-
Wash and De-esterify: Remove the loading buffer, wash the cells twice with a dye-free buffer, and then add fresh buffer. Incubate for another 30 minutes to allow for complete de-esterification.
-
Assess Signal and Viability:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission: ~494/517 nm).
-
Simultaneously, assess cell viability using a complementary assay such as Trypan Blue exclusion or a commercial viability kit (e.g., using Calcein AM for live cells and Propidium Iodide for dead cells).
-
Table 1: Example Data for Loading Optimization
| [this compound] (µM) | Incubation Time (min) | Relative Fluorescence Units (RFU) | Cell Viability (%) | Observations |
| 1 | 30 | 15,000 | 98% | Low signal |
| 2 | 30 | 45,000 | 96% | Good signal, high viability |
| 5 | 30 | 90,000 | 85% | Strong signal, some toxicity noted |
| 10 | 30 | 95,000 | 60% | Signal plateau, significant cell death |
| 5 | 60 | 92,000 | 70% | No signal gain, increased toxicity |
This table presents hypothetical data for illustrative purposes.
Visual Guides
Workflow for Optimizing Dye Loading
The following diagram illustrates a standard workflow for loading cells with this compound and troubleshooting viability issues.
Caption: Experimental workflow for this compound loading and optimization.
Mechanism of AM Ester Dye Cytotoxicity
This diagram shows how AM ester dyes enter the cell and how the cleavage process can lead to cytotoxicity.
Caption: Pathway of AM ester dye activation and byproduct formation in the cell.
References
Technical Support Center: Optimizing Calcium Green-5N AM Concentration
Welcome to the technical support center for Calcium Green-5N AM. This guide provides researchers, scientists, and drug development professionals with detailed information to refine the concentration of this compound for optimal experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your intracellular calcium studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cell-permeant, low-affinity fluorescent indicator for calcium ions (Ca²⁺). Its low affinity makes it particularly well-suited for measuring high concentrations of intracellular calcium, which might saturate high-affinity indicators.[1][2][3] It is often used to study cellular events associated with large calcium transients, such as excitotoxicity in neurons, and calcium dynamics within organelles like the endoplasmic reticulum and mitochondria.[1][4]
Q2: What is a typical starting concentration for this compound?
A typical starting concentration for the AM ester form of Calcium Green-5N in cultured cells ranges from 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. For delicate cells like primary neurons, it is advisable to start at the lower end of this range (1-5 µM) to minimize potential cytotoxicity.
Q3: How can I improve the loading efficiency of this compound?
To enhance the aqueous solubility and cellular loading of this compound, the non-ionic detergent Pluronic® F-127 is often used in the loading buffer at a final concentration of 0.02-0.04%. Additionally, to prevent the active extrusion of the de-esterified dye from the cells, an anion-transport inhibitor like probenecid (1-2.5 mM) can be included in the medium.
Q4: What are the spectral properties of Calcium Green-5N?
Calcium Green-5N is excited by visible light, typically around 488 nm, and its fluorescence emission maximum is approximately 531 nm, making it compatible with standard FITC filter sets.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Concentration Adjustments |
| Low Fluorescence Signal / Poor Signal-to-Noise Ratio | 1. Suboptimal Dye Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Incomplete AM Ester Hydrolysis: Intracellular esterases may not be efficiently cleaving the AM group, resulting in a non-fluorescent dye. 3. Dye Extrusion: Active transport mechanisms may be pumping the de-esterified dye out of the cell. | 1. Increase Dye Concentration: Incrementally increase the loading concentration in 1-2 µM steps. 2. Optimize Loading Time and Temperature: Increase the incubation time (e.g., from 30 minutes to 60 minutes) or slightly increase the temperature (e.g., from room temperature to 37°C), while monitoring for signs of cytotoxicity. 3. Use Pluronic® F-127 and Probenecid: Include Pluronic® F-127 in the loading buffer to improve dye solubility and probenecid to inhibit dye extrusion. |
| High Background Fluorescence | 1. Extracellular Dye: Residual this compound in the extracellular medium. 2. Autofluorescence: Intrinsic fluorescence from the cells or medium components. 3. Non-specific Binding: The dye may be binding non-specifically to cellular components or the culture dish. | 1. Thorough Washing: After loading, wash the cells 2-3 times with fresh, serum-free medium or buffer. 2. Optimize Imaging Parameters: Adjust the gain and offset on the microscope to minimize background. 3. Reduce Dye Concentration: A lower loading concentration can sometimes reduce non-specific binding and background. |
| Punctate or Compartmentalized Staining | 1. Dye Sequestration: The de-esterified dye can accumulate in organelles such as lysosomes or mitochondria, especially at higher temperatures and concentrations. 2. Incomplete AM Ester Hydrolysis: Partially hydrolyzed dye may accumulate in intracellular compartments. | 1. Lower Loading Temperature: Perform the incubation at room temperature or even on ice to slow down organellar sequestration. 2. Reduce Dye Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time. 3. Use a "Cold Load, Warm Wash" Protocol: Load the cells with the dye at 4°C for a longer period, then wash with warm medium to promote cytosolic retention. |
| Cellular Toxicity or Altered Physiology | 1. High Dye Concentration: Excessive concentrations of the AM ester or byproducts of its hydrolysis (formaldehyde and acetic acid) can be toxic to cells. 2. Phototoxicity: Intense excitation light can generate reactive oxygen species, leading to cell damage. | 1. Perform a Concentration Titration: Determine the lowest effective dye concentration that provides a sufficient signal. 2. Minimize Incubation Time: Use the shortest possible loading time. 3. Reduce Excitation Light Exposure: Use the lowest possible laser power or illumination intensity and limit the duration of imaging. 4. Use Antioxidants: Consider including antioxidants like Trolox in the imaging medium. |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Ca²⁺ Uptake in Permeabilized Cells
This protocol is adapted for measuring mitochondrial calcium uptake using the salt form of Calcium Green-5N in permeabilized cells.
Materials:
-
Calcium Green-5N, hexapotassium salt
-
Digitonin
-
High potassium buffer (e.g., 110 mM KCl, 500 µM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 10 µM EGTA, 5 mM succinate, pH 7.3)
-
CaCl₂ solution
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the high potassium buffer at a concentration of 2.5 x 10⁶ cells/mL.
-
Permeabilization: Add digitonin to a final concentration of 30 µM to permeabilize the plasma membrane.
-
Dye Addition: Add Calcium Green-5N to a final concentration of 0.25 µM.
-
Baseline Measurement: Record the baseline fluorescence using a fluorometer or plate reader.
-
Calcium Addition: Add a bolus of CaCl₂ to induce mitochondrial uptake and record the change in fluorescence.
Protocol 2: General Loading of this compound into Cultured Neurons
This protocol provides a general guideline for loading the AM ester form of Calcium Green-5N into cultured neurons.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in HBSS. To aid in solubilization, first mix the stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer. If dye extrusion is a concern, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS (with probenecid, if used).
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the dye.
-
Imaging: Proceed with fluorescence imaging.
Data Presentation
The following table summarizes key quantitative parameters for Calcium Green-5N.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | |
| Excitation Maximum | ~488-506 nm | |
| Emission Maximum | ~531 nm | |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-38 fold | |
| Recommended Starting Concentration (AM ester) | 1-10 µM | |
| Recommended Concentration for Mitochondrial Studies (salt form) | 0.25 µM |
Visualizations
Signaling Pathway: Excitotoxicity in Neurons
Glutamate-induced excitotoxicity is a key area of research where a low-affinity calcium indicator like Calcium Green-5N is valuable. The following diagram illustrates the signaling pathway leading to calcium overload.
Caption: Signaling pathway of glutamate-induced excitotoxicity in neurons.
Experimental Workflow: Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with background fluorescence in Calcium Green-5N AM experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Calcium Green-5N AM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when should I use it?
Calcium Green-5N is a low-affinity, single-wavelength fluorescent calcium indicator. Its acetoxymethyl (AM) ester form allows it to be loaded into live cells. Due to its low affinity for Ca²⁺ (high dissociation constant, Kd), it is particularly well-suited for measuring high calcium concentrations, such as those that occur during large Ca²⁺ influxes or within organelles like the endoplasmic reticulum and mitochondria.[1] High-affinity indicators would become saturated under these conditions, preventing accurate measurement of large changes in Ca²⁺ levels.[1]
Q2: What are the primary causes of high background fluorescence in my this compound experiments?
High background fluorescence can arise from several sources:
-
Incomplete Hydrolysis of AM Ester: The AM ester form of the dye is not fluorescent. However, if it is not fully cleaved by intracellular esterases, the partially hydrolyzed, calcium-insensitive forms can contribute to background fluorescence.[2]
-
Dye Leakage and Compartmentalization: Once hydrolyzed, the dye should be trapped within the cytosol. However, organic anion transporters can extrude the dye from the cell, leading to extracellular fluorescence. The dye can also accumulate in organelles, leading to punctate staining and non-uniform cytosolic fluorescence.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum, which can interfere with the Calcium Green-5N signal.[3]
-
Excessive Dye Concentration: Using a higher-than-necessary concentration of the dye can lead to increased background signal.[3]
-
Issues with Pluronic F-127: While Pluronic F-127 aids in dye solubilization, excessively high concentrations can increase background fluorescence.
Q3: How can I determine the source of the high background fluorescence?
A systematic approach with proper controls is key.
-
Unstained Control: Image an unstained sample of your cells using the same imaging settings as your experimental samples. This will reveal the level of intrinsic cellular autofluorescence.
-
Vehicle Control (DMSO/Pluronic F-127): Treat cells with the loading buffer containing DMSO and Pluronic F-127 but without the this compound to see if the loading reagents contribute to the background.
-
Post-Experiment Supernatant Check: After your experiment, collect the extracellular medium and measure its fluorescence. A high signal indicates dye leakage.
Troubleshooting Guides
Problem 1: High and Diffuse Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Incomplete AM Ester Hydrolysis | - Extend the de-esterification (incubation) time after loading to allow for complete cleavage of the AM groups. - Ensure optimal incubation temperature (typically 37°C) for enzymatic activity. |
| Excessive Dye Concentration | - Perform a titration to determine the lowest effective concentration of this compound (typically in the range of 1-10 µM). |
| Insufficient Washing | - Increase the number and duration of wash steps after dye loading to remove extracellular dye. |
| Cellular Autofluorescence | - Image an unstained control to determine the contribution of autofluorescence. - If possible, switch to a red-shifted calcium indicator to avoid the green autofluorescence spectrum. - Use imaging software to subtract the background fluorescence measured from the unstained control. |
Problem 2: Punctate or Speckled Staining
| Possible Cause | Troubleshooting Steps |
| Dye Compartmentalization | - Lower the loading temperature (e.g., from 37°C to room temperature) to reduce active transport into organelles. - Include probenecid (an organic anion transport inhibitor) in the loading and imaging buffer to reduce dye sequestration and leakage. |
| Dye Aggregation | - Ensure the this compound stock solution in DMSO is well-dissolved. Vortexing or brief sonication can help. - When preparing the loading solution, mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the aqueous buffer to improve dispersion. |
Quantitative Data
Table 1: Properties of Calcium Green-5N and Other Low-Affinity Green Fluorescent Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Fluorescence Enhancement upon Ca²⁺ Binding | Excitation (nm) | Emission (nm) |
| Calcium Green-5N | ~14 µM | ~38-fold | 506 | 531 |
| Fluo-5N | ~90 µM | >100-fold | 491 | 518 |
| Oregon Green 488 BAPTA-5N | ~20 µM | Not specified | 494 | 521 |
| Mag-Fluo-4 | ~22 µM | Not specified | 490 | 517 |
Experimental Protocols
Protocol 1: Loading this compound into Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% (w/v) in DMSO
-
Probenecid
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
-
Prepare Loading Solution (for a final in-well concentration of 5 µM):
-
For each 1 mL of loading solution, mix 1-2.5 µL of the this compound stock solution with an equal volume of 20% Pluronic® F-127.
-
Add this mixture to 1 mL of HHBS containing 1-2.5 mM probenecid.
-
The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm HHBS containing probenecid.
-
Incubate the cells in fresh HHBS with probenecid for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester.
-
-
Imaging:
-
Proceed with your imaging experiment in a suitable buffer, preferably containing probenecid to prevent dye leakage.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: IP3-mediated calcium release signaling pathway.
References
Validation & Comparative
A Comparative Guide to Low-Affinity Calcium Indicators: Calcium Green-5N AM vs. Oregon Green BAPTA-5N AM
For researchers, scientists, and drug development professionals investigating cellular calcium dynamics, the selection of an appropriate fluorescent indicator is paramount. When studying cellular events associated with large and rapid changes in intracellular calcium concentration, low-affinity calcium indicators are indispensable. This guide provides an objective comparison of two widely used low-affinity, green fluorescent calcium indicators: Calcium Green-5N AM and Oregon Green BAPTA-5N AM. This comparison is based on their spectral properties, calcium binding affinities, and practical considerations for their use in cell-based assays.
Introduction to Low-Affinity Calcium Indicators
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. Fluorescent indicators are essential tools for visualizing and quantifying these dynamic changes. While high-affinity indicators are well-suited for detecting small fluctuations in resting Ca²⁺ levels (typically around 100 nM), they become saturated during events that trigger large calcium influxes, such as neurotransmission, muscle contraction, and excitotoxicity. Low-affinity indicators, with their higher dissociation constants (Kd), are designed to accurately measure these larger Ca²⁺ transients in the micromolar range, providing a broader dynamic range for monitoring robust calcium signals.
Both this compound and Oregon Green BAPTA-5N AM are derivatives of the BAPTA chelator conjugated to a fluorescein-like fluorophore. The acetoxymethyl (AM) ester groups render the molecules cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive indicator in the cytoplasm.
Quantitative Performance Comparison
The selection of a low-affinity calcium indicator is guided by several key photophysical and chemical properties. The following table summarizes the key quantitative data for Calcium Green-5N and Oregon Green BAPTA-5N. It is important to note that some of these values, particularly the Kd, can be influenced by the intracellular environment, including pH, temperature, and ionic strength.
| Property | Calcium Green-5N | Oregon Green BAPTA-5N |
| Excitation Maximum (Ex) | ~506 nm[1] | ~492 nm[2] |
| Emission Maximum (Em) | ~532 nm[1] | ~517 nm[2] |
| Dissociation Constant (Kd) | ~14 µM[1] (some reports suggest ~4.3 µM) | ~20 µM |
| Fluorescence Enhancement | ~14.7 to 38-fold | Data for the -5N variant is not readily available, but the related Oregon Green BAPTA-1 shows a ~14-fold increase. |
| Quantum Yield (Φ) | Data not available for the -5N variant. The related Calcium Green-1 has a quantum yield of ~0.75. | Data not available for the -5N variant. The related Oregon Green BAPTA-1 has a quantum yield of ~0.7. |
| Mg²⁺ Affinity | Low, with a Kd of ~5 mM | Generally low for BAPTA-based indicators. |
Signaling Pathway and Mechanism of Action
Calcium Green-5N and Oregon Green BAPTA-5N function by binding to free intracellular calcium ions. This binding event induces a conformational change in the molecule that reduces the photoinduced electron transfer (PeT) quenching of the fluorophore, leading to a significant increase in fluorescence intensity upon excitation with an appropriate light source.
Mechanism of intracellular calcium detection.
Experimental Protocols
The following protocols provide a general framework for loading cells with AM ester-based calcium indicators and for in vitro calibration. The optimal conditions, such as dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Cell Loading with this compound or Oregon Green BAPTA-5N AM
Experimental workflow for cell loading.
Materials:
-
This compound or Oregon Green BAPTA-5N AM
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Probenecid (optional, to inhibit dye leakage)
Procedure:
-
Prepare Stock Solution: Dissolve the AM ester in high-quality anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into the physiological buffer to a final working concentration of 1-5 µM. If using, Pluronic F-127 can be added to the DMSO stock before dilution (final concentration ~0.02%). Probenecid can also be included in the loading buffer to reduce dye extrusion by organic anion transporters in some cell types.
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.
-
Wash: After incubation, gently wash the cells with fresh, dye-free physiological buffer to remove any extracellular indicator.
-
De-esterification: Incubate the cells for an additional 30 minutes in the buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging to monitor intracellular calcium dynamics.
In Vitro Calibration
Materials:
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Calibration Buffers: Create a series of buffers with a range of free Ca²⁺ concentrations by mixing the calcium-free and high-calcium buffers in various ratios.
-
Add Indicator: Add a small, constant amount of the de-esterified form of the calcium indicator to each calibration buffer.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
Determine Fmin and Fmax: Fmin is the fluorescence intensity in the calcium-free buffer, and Fmax is the fluorescence at a saturating Ca²⁺ concentration. These values can then be used to calculate the Kd of the indicator under the specific experimental conditions.
Performance Comparison and Recommendations
This compound:
-
Advantages: With a slightly longer excitation wavelength, Calcium Green-5N may be less prone to causing photodamage compared to indicators excited at shorter wavelengths. Its reported higher fluorescence enhancement could potentially offer a better signal-to-noise ratio.
-
Disadvantages: The variability in the reported Kd values suggests that its calcium affinity may be more sensitive to environmental conditions.
Oregon Green BAPTA-5N AM:
-
Advantages: The excitation maximum of Oregon Green BAPTA-5N is closer to the common 488 nm laser line, which could lead to more efficient excitation and brighter signals in many fluorescence microscopy setups. Its Kd is consistently reported around 20 µM, providing a reliable working range for high calcium concentrations.
-
Disadvantages: Direct experimental data on its fluorescence enhancement and quantum yield are not as readily available as for its higher-affinity counterparts.
Recommendations:
The choice between this compound and Oregon Green BAPTA-5N AM will depend on the specific experimental requirements.
-
For experiments where maximizing excitation efficiency with a 488 nm laser is critical, Oregon Green BAPTA-5N AM is likely the better choice.
-
If minimizing potential phototoxicity is a primary concern, the slightly longer excitation wavelength of This compound might be advantageous.
-
Given the variability in reported Kd for Calcium Green-5N, it is highly recommended to perform an in situ or in vitro calibration to determine its precise calcium affinity under your specific experimental conditions.
Ultimately, for novel experimental systems, it is advisable to empirically test both indicators to determine which provides the optimal performance in terms of signal-to-noise ratio, photostability, and minimal impact on cellular physiology.
References
Unlocking High-Amplitude Calcium Signaling: The Advantages of Calcium Green-5N AM
A Comparative Guide for Researchers in Cellular Analysis and Drug Discovery
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise measurement of intracellular Ca²⁺ dynamics is therefore crucial for unraveling cellular mechanisms and for the development of novel therapeutics. While high-affinity fluorescent indicators are invaluable for detecting subtle Ca²⁺ fluctuations, they often fall short when faced with the large and rapid Ca²⁺ transients that characterize phenomena such as excitotoxicity or cellular activation. This guide provides an in-depth comparison of the low-affinity indicator, Calcium Green-5N AM, with its high-affinity counterparts, highlighting its distinct advantages for monitoring high-amplitude Ca²⁺ signals and providing supporting experimental data and protocols.
The Low-Affinity Advantage: Avoiding Saturation in the Face of Strong Signals
The primary advantage of this compound lies in its lower affinity for Ca²⁺, reflected in a significantly higher dissociation constant (Kd). High-affinity indicators, with their low Kd values, bind tightly to Ca²⁺ and can become saturated during large Ca²⁺ influxes. This saturation leads to an underestimation of the true peak Ca²⁺ concentration and can mask the kinetics of the response.
A key study demonstrated this phenomenon in cultured rat forebrain neurons stimulated with glutamate. When co-loaded with a high-affinity (Fluo-3 or Fura-2) and a low-affinity indicator (Calcium Green-5N or Mag-fura-2), the high-affinity dyes reported peak intracellular Ca²⁺ concentrations of less than 6 µM. In stark contrast, the low-affinity indicators revealed that the actual Ca²⁺ levels surged to over 12 µM. Furthermore, only the low-affinity indicators could accurately track the continued rise in Ca²⁺ concentration during prolonged stimulation, a critical detail that was missed by the saturated high-affinity dyes. This underscores the necessity of using low-affinity indicators like Calcium Green-5N for accurately quantifying the large Ca²⁺ transients associated with excitotoxic conditions.
Comparative Analysis: Key Performance Indicators
The selection of a suitable calcium indicator hinges on a variety of factors beyond just Ca²⁺ affinity. The following table summarizes the key properties of this compound alongside popular high-affinity indicators, Fluo-4 AM and Cal-520 AM, to aid in the selection process.
| Property | This compound | Fluo-4 AM | Cal-520 AM |
| Dissociation Constant (Kd) | ~14 µM | ~345 nM[1][2] | ~320 nM |
| Fluorescence Enhancement | ~38-fold | >100-fold | ~100-fold |
| Excitation/Emission Maxima | ~506/531 nm | ~494/516 nm | ~492/514 nm |
| Primary Application | High-amplitude, rapid Ca²⁺ transients | General purpose, low to moderate Ca²⁺ changes | High signal-to-noise, cytosolic localization |
| Phototoxicity | Generally lower due to use at lower concentrations for bright signals | Less phototoxic than Fluo-3 | Improved photostability |
| Cytotoxicity | Not extensively reported, but AM esters can have some toxicity | Can be cytotoxic, use of probenecid to improve retention can add to toxicity | Reduced need for probenecid may lower cytotoxicity |
Experimental Protocols: Measuring Intracellular Calcium
The following are generalized protocols for loading cells with this compound and the high-affinity indicator Fluo-4 AM. It is crucial to optimize dye concentration, loading time, and temperature for each specific cell type and experimental condition.
Protocol 1: Loading Cells with this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution into HBSS to a final working concentration of 2-10 µM. To aid in dye solubilization, pre-mix the stock solution with an equal volume of 20% Pluronic F-127 before adding it to the HBSS.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with HBSS. Add the loading buffer to the cells.
-
For suspension cells, pellet the cells and resuspend them in the loading buffer.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with warm HBSS to remove extracellular dye.
-
De-esterification: Resuspend the cells in fresh HBSS and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Measurement: The cells are now ready for fluorescence measurement using appropriate excitation and emission wavelengths (~506/531 nm).
Protocol 2: Loading Cells with Fluo-4 AM
Materials:
-
Fluo-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, but recommended)
-
Probenecid (optional, for inhibiting dye extrusion)
-
Physiological buffer (e.g., HBSS)
Procedure:
-
Prepare Stock Solution: Prepare a 2-5 mM stock solution of Fluo-4 AM in high-quality anhydrous DMSO.
-
Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in a suitable buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in dye dispersion. If dye leakage is an issue, Probenecid can be included in the loading and final imaging buffer (final concentration 1-2.5 mM).
-
Cell Loading:
-
For adherent cells, replace the culture medium with the dye loading solution.
-
For suspension cells, pellet the cells and resuspend in the loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. Some protocols suggest a subsequent 15-30 minute incubation at room temperature.
-
Washing: Remove the loading solution and wash the cells once or twice with the physiological buffer.
-
De-esterification: Add fresh buffer to the cells and allow at least 30 minutes for complete de-esterification of the dye.
-
Measurement: Proceed with fluorescence imaging or measurement at Ex/Em = 494/516 nm.
Visualizing the Mechanism: Calcium Signaling Pathway
To understand the context in which these indicators operate, it is helpful to visualize a simplified intracellular calcium signaling pathway. The following diagram, generated using Graphviz, illustrates a common pathway initiated by the activation of a G-protein coupled receptor (GPCR).
Caption: Simplified GPCR-mediated calcium signaling pathway.
Conclusion
While high-affinity calcium indicators are the tools of choice for many applications, their tendency to saturate during high-amplitude Ca²⁺ events can lead to inaccurate measurements. This compound, with its lower Ca²⁺ affinity, provides a crucial advantage in these scenarios, enabling researchers to faithfully track large and rapid changes in intracellular Ca²⁺ concentration. By selecting the appropriate indicator for the specific biological question, scientists can ensure the accuracy and reliability of their data, ultimately leading to a deeper understanding of the multifaceted role of calcium in health and disease.
References
Validating Calcium Green-5N AM: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, accurately measuring intracellular calcium dynamics is paramount. The fluorescent indicator Calcium Green-5N AM is a valuable tool for monitoring large calcium transients. However, understanding its performance in relation to the gold standard of electrophysiology is crucial for data interpretation. This guide provides a comprehensive comparison, drawing on established methodologies to outline how this compound data can be validated against electrophysiological recordings.
Performance Comparison: this compound vs. Other Indicators
Calcium Green-5N is a low-affinity calcium indicator, making it particularly well-suited for tracking large increases in intracellular calcium concentration ([Ca2+]i), such as those that occur during periods of intense neuronal activity or excitotoxicity[1]. Its lower affinity prevents saturation in the face of substantial calcium influx, a common limitation of high-affinity indicators.
| Indicator | Dissociation Constant (Kd) for Ca2+ | Key Advantages | Key Disadvantages |
| Calcium Green-5N | ~4.29 µM[1] | - Ideal for high [Ca2+]i environments- Reduced buffering of intracellular calcium | - May not detect small, subtle calcium transients |
| Oregon Green BAPTA-1 (OGB-1) | ~170 nM | - High sensitivity for small calcium changes | - Can saturate with large calcium influx |
| Fluo-4 | ~345 nM | - Large dynamic range, significant fluorescence increase upon Ca2+ binding | - Lower resting fluorescence can make cell identification difficult |
| Cal-520 | ~320 nM | - High signal-to-noise ratio, suitable for detecting single action potentials[2] | - Higher cost compared to some other dyes |
| GCaMP (genetically encoded) | Varies by variant | - Cell-type specific targeting- Long-term expression | - Slower kinetics compared to chemical dyes- Non-linear relationship with spike number |
Experimental Validation: Correlating Fluorescence with Electrophysiology
Hypothetical Data Correlation
In a validation experiment, the fluorescence intensity of a neuron loaded with this compound would be recorded concurrently with its electrical activity. Action potentials would be elicited by injecting current through the patch pipette. The expected outcome would be a step-wise increase in fluorescence intensity corresponding to an increasing number of action potentials. Due to its low affinity, the relationship between the number of spikes and the change in fluorescence (ΔF/F) for Calcium Green-5N is expected to remain more linear over a wider range of firing frequencies compared to high-affinity indicators, which would saturate more quickly.
Experimental Protocols
The following protocols outline the key steps for validating this compound data with whole-cell patch-clamp recordings in cultured neurons.
This compound Loading
-
Preparation of Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02%) can aid in dye loading.
-
Cell Loading: Replace the cell culture medium with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type.
-
Wash: After incubation, wash the cells three times with warm physiological saline to remove excess dye.
-
De-esterification: Allow the cells to incubate in fresh physiological saline for at least 30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
Simultaneous Electrophysiology and Calcium Imaging
-
Locate a Target Neuron: Using a microscope equipped for both fluorescence imaging and electrophysiology, identify a neuron that has been successfully loaded with this compound.
-
Establish Whole-Cell Patch-Clamp Configuration: Approach the target neuron with a patch pipette filled with an appropriate intracellular solution. Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration[3].
-
Record Baseline Activity: Record the baseline membrane potential and fluorescence intensity of the neuron.
-
Elicit Action Potentials: Inject depolarizing current steps of varying amplitude and duration through the patch pipette to elicit single action potentials and trains of action potentials at different frequencies.
-
Simultaneous Recording: Concurrently record the voltage output from the patch-clamp amplifier and the fluorescence emission from the neuron using a sensitive camera.
-
Data Analysis: Analyze the electrophysiological recordings to determine the number and frequency of action potentials. Correlate this data with the corresponding changes in fluorescence intensity (ΔF/F) of the Calcium Green-5N signal.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Low-Affinity Calcium Probes: A Comparative Analysis of Calcium Green-5N AM
In the dynamic field of cellular signaling, the precise measurement of intracellular calcium (Ca²⁺) concentrations is paramount to understanding a vast array of physiological processes. While high-affinity calcium indicators are well-suited for detecting subtle changes from resting Ca²⁺ levels, they become saturated in environments with high calcium concentrations, such as the endoplasmic reticulum, mitochondria, or during significant Ca²⁺ influx. Low-affinity Ca²⁺ indicators are indispensable tools for accurately quantifying these large calcium transients. This guide provides a detailed comparison of Calcium Green-5N AM with other commonly used low-affinity calcium probes, supported by experimental data and protocols to assist researchers in selecting the optimal tool for their studies.
Quantitative Performance Comparison
The selection of a low-affinity Ca²⁺ indicator is dictated by several key performance parameters. The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that these values can be influenced by the experimental environment, including pH, temperature, and ionic strength.
| Property | This compound | Fluo-5N AM | BTC/AM | Mag-Fura-2 AM |
| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM[1][2][3] | ~90 µM[4][5] | ~7-26 µM | ~25 µM |
| Excitation Wavelength (λex) | ~506 nm | ~494 nm | ~401 nm (Ca²⁺-bound), ~480 nm (Ca²⁺-free) | ~330 nm (Mg²⁺/Ca²⁺-bound), ~369 nm (Mg²⁺/Ca²⁺-free) |
| Emission Wavelength (λem) | ~531 nm | ~516 nm | ~529 nm | ~491 nm (Mg²⁺/Ca²⁺-bound), ~511 nm (Mg²⁺/Ca²⁺-free) |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold to ~38-fold | >100-fold | Modest dynamic range | Shift in excitation ratio |
| Ratiometric | No | No | Yes (Excitation) | Yes (Excitation) |
| Primary Advantages | Suitable for tracking rapid calcium dynamics. | High fluorescence enhancement, ideal for 1 µM to 1 mM Ca²⁺ range. | Ratiometric measurements reduce artifacts from dye concentration or cell thickness variations. | Ratiometric, can also measure Mg²⁺. |
| Potential Limitations | Insensitive to modest Ca²⁺ changes. | Non-ratiometric, susceptible to signal variations. | Susceptible to photodamage and pH changes. | Sensitive to variations in Mg²⁺ concentration. |
Detailed Experimental Protocols
Accurate and reproducible measurements of intracellular Ca²⁺ require meticulous experimental design and execution. Below are detailed protocols for cell loading with AM ester dyes and a general procedure for fluorescence measurement.
Cell Loading with AM Ester Calcium Probes
This protocol describes the general procedure for loading cells with acetoxymethyl (AM) ester forms of calcium indicators, such as this compound, Fluo-5N AM, BTC/AM, and Mag-Fura-2 AM.
Materials:
-
Calcium indicator AM ester (e.g., this compound)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺)
-
Probenecid (optional)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO. Store unused stock solution in single-use aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the stock solution. To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, it is recommended to first mix the stock solution with an equal volume of 20% Pluronic® F-127.
-
Dilute the mixture into the physiological buffer to a final working concentration of 1-5 µM for most indicators. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
(Optional) To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
Cell Loading: Replace the cell culture medium with the loading solution.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically to ensure sufficient dye uptake and minimize compartmentalization.
-
Washing: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove excess extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active indicator inside the cells. The cells are now ready for fluorescence measurements.
Measurement of Intracellular Calcium
This protocol outlines the general steps for measuring changes in intracellular Ca²⁺ using a fluorescence microscope or plate reader.
Instrumentation:
-
Fluorescence microscope or microplate reader equipped with appropriate filters for the chosen indicator.
-
For ratiometric indicators (BTC, Mag-Fura-2), the instrument must be capable of rapidly alternating between two excitation wavelengths.
Procedure:
-
Baseline Fluorescence: Mount the loaded and washed cells on the microscope or place the microplate in the reader. Acquire a baseline fluorescence reading before stimulating the cells. For non-ratiometric indicators, this is the fluorescence intensity (F₀). For ratiometric indicators, this is the baseline ratio of fluorescence intensities at two excitation wavelengths (R₀).
-
Cell Stimulation: Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration.
-
Fluorescence Measurement: Continuously record the fluorescence intensity (F) or ratio (R) over time to monitor the calcium transient.
-
Calibration (Optional but Recommended): To convert fluorescence data into absolute Ca²⁺ concentrations, a calibration is necessary.
-
At the end of the experiment, determine the maximum fluorescence (F_max) or ratio (R_max) by permeabilizing the cells with a detergent like Triton X-100 in the presence of saturating Ca²⁺.
-
Subsequently, determine the minimum fluorescence (F_min) or ratio (R_min) by chelating all Ca²⁺ with a high concentration of EGTA.
-
The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]. For ratiometric dyes, a similar equation using ratios is applied.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Experimental workflow for measuring intracellular calcium changes.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Invitrogen™ Calcium Green™-5N, Hexapotassium Salt, cell impermeant | Fisher Scientific [fishersci.ca]
- 3. Invitrogen Calcium Green -5N, Hexapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Fluo-5N, AM *Cell permeant* | AAT Bioquest [aatbio.com]
- 5. abmole.com [abmole.com]
A Comparative Guide to Calcium Indicators: Focusing on the Dynamic Range of Calcium Green-5N AM
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) dynamics is paramount. The selection of an appropriate fluorescent indicator is a critical step in experimental design. This guide provides an objective comparison of Calcium Green-5N AM with other commonly used calcium indicators, supported by experimental data and detailed protocols.
Quantitative Comparison of Calcium Indicators
The performance of a calcium indicator is determined by several key parameters. The dissociation constant (Kd) reflects the affinity of the indicator for Ca²⁺, with a lower Kd indicating higher affinity. The fluorescence enhancement (Fmax/Fmin) represents the fold increase in fluorescence intensity upon saturation with Ca²⁺, a key determinant of the dynamic range. The quantum yield (QY) is a measure of the efficiency of fluorescence.
| Indicator | Kd (nM) | Fluorescence Enhancement (Fmax/Fmin) | Quantum Yield (QY) | Excitation (nm) | Emission (nm) | Notes |
| Calcium Green-5N | ~14,000 - 20,000[1][2] | ~38-fold[1][2] | - | ~506 | ~531 | Low affinity, suitable for high Ca²⁺ concentrations. |
| Calcium Green-1 | ~190[3] | ~14-fold | ~0.7 | ~506 | ~531 | High affinity, ~5-fold brighter than Fluo-3 at saturating Ca²⁺ levels. |
| Fluo-4 | ~345 | >100-fold | ~0.14 (for Fluo-3) | ~494 | ~506 | Bright, popular for confocal microscopy and HTS. |
| Fura-2 | ~145 | Ratiometric | ~0.49-0.5 | 340/380 | ~510 | Ratiometric dye allows for more accurate quantification of Ca²⁺ concentrations. |
| Indo-1 | ~230 - 250 | Ratiometric | ~0.5 | ~355 | 401 (Ca²⁺-bound) / 475 (Ca²⁺-free) | Ratiometric dye, ideal for flow cytometry. |
| Rhod-2 | ~570 - 1,000 | ~80-100-fold | - | ~552 | ~581 | Red-shifted spectra, useful for multiplexing and in cells with high autofluorescence. |
Note: Kd values can be influenced by factors such as pH, temperature, and protein binding, and may vary in cellular environments.
Signaling Pathway and Experimental Workflow
To provide a practical context, the following diagrams illustrate a common calcium signaling pathway and a typical experimental workflow for measuring intracellular calcium.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for loading AM ester-based calcium indicators into cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: General Loading Procedure for Adherent Cells
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 70-90%).
-
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Optional: To improve dye loading and retention, Pluronic F-127 (0.02-0.04%) and probenecid (1-2.5 mM) can be added to the loading buffer.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Prepare the final loading solution by diluting the AM ester stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at lower temperatures can help reduce dye compartmentalization into organelles.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh loading buffer to remove extracellular dye.
-
-
Imaging:
-
Add fresh buffer to the cells.
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.
-
Protocol 2: Flow Cytometry Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
-
Dye Loading:
-
Add the calcium indicator AM ester stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells to pellet them.
-
Resuspend the cell pellet in fresh buffer to wash away excess dye.
-
Repeat the wash step once more.
-
-
Analysis:
-
Resuspend the final cell pellet in the analysis buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filters.
-
Establish a baseline fluorescence, then add the stimulus and record the change in fluorescence over time.
-
Conclusion
The choice of a calcium indicator is highly dependent on the specific experimental question. This compound , with its low affinity for Ca²⁺, is particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators. In contrast, indicators like Fluo-4 offer a very large dynamic range and are ideal for detecting smaller, transient changes in cytosolic calcium. Ratiometric indicators such as Fura-2 and Indo-1 provide a more quantitative measure of calcium concentration, as they are less susceptible to variations in dye loading and cell thickness. By carefully considering the properties outlined in this guide, researchers can select the optimal tool for their investigations into the complex and vital role of calcium signaling.
References
Navigating the Nuances of Neuronal Excitation: A Guide to Detecting Small Ca2+ Transients
For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling, the precise measurement of intracellular calcium (Ca2+) is paramount. This guide provides a comprehensive comparison of Calcium Green-5N AM and its alternatives for the detection of small Ca2+ transients, which are crucial in many physiological processes, including synaptic plasticity.
This compound is a fluorescent indicator widely used for measuring intracellular Ca2+ concentrations. However, its inherent properties present limitations, particularly in the detection of small and localized Ca2+ transients. This guide will explore these limitations, compare its performance with higher-affinity indicators, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The Challenge of Detecting Fleeting Signals: Limitations of this compound
This compound is characterized by its relatively low affinity for Ca2+, with a dissociation constant (Kd) in the micromolar range. While this makes it suitable for tracking large, global increases in intracellular Ca2+, it poses a significant challenge for resolving small, rapid, and localized Ca2+ fluctuations, often referred to as "sparks" or "puffs."[1] These subtle signals are often critical in initiating downstream signaling cascades. The low affinity of this compound means that a substantial increase in Ca2+ concentration is required to elicit a significant and detectable fluorescent response, rendering it insensitive to modest or transient Ca2+ fluxes.[2]
A Head-to-Head Comparison: High-Affinity Indicators Take the Lead for Small Transients
To overcome the limitations of low-affinity indicators, researchers can turn to a variety of high-affinity chemical dyes and genetically encoded calcium indicators (GECIs). These alternatives exhibit a much higher affinity for Ca2+ (lower Kd values), enabling them to detect smaller changes in concentration with a greater signal-to-noise ratio.
| Indicator | Type | Dissociation Constant (Kd) | Key Advantages for Small Transients | Key Disadvantages |
| This compound | Chemical Dye | ~4.3 µM[2] | Suitable for high Ca2+ concentrations | Insensitive to small or transient Ca2+ fluxes [2] |
| Fluo-4 AM | Chemical Dye | ~345 nM | Bright fluorescence, good signal-to-noise ratio | Can compartmentalize, potential for phototoxicity |
| Cal-520 AM | Chemical Dye | ~320 nM | High signal-to-noise ratio, low basal fluorescence | Relatively new compared to Fluo-4 |
| Fura-2 AM | Chemical Dye (Ratiometric) | ~145 nM | Ratiometric measurement minimizes artifacts from uneven dye loading or photobleaching | Requires UV excitation, which can be phototoxic |
| GCaMP6 variants | Genetically Encoded | Varies (e.g., GCaMP6f ~375 nM) | Cell-type specific targeting, suitable for long-term studies | Can have slower kinetics than chemical dyes |
Experimental data from studies focusing on local Ca2+ signals, such as IP3-evoked Ca2+ puffs, demonstrates the superior performance of high-affinity indicators. For instance, a comparative analysis of green-emitting dyes revealed that Cal-520 provides the highest signal-to-noise ratio for detecting these small, localized events.[3] Fluo-4 also performs well in this regard. In contrast, the inherent properties of low-affinity indicators like this compound would result in a significantly lower event detection frequency and a poorer signal-to-noise ratio for such subtle Ca2+ transients.
Experimental Protocols
General Protocol for Loading Cultured Cells with AM Ester Calcium Dyes
This protocol provides a general guideline for loading adherent cells with acetoxymethyl (AM) ester forms of calcium indicators. Optimization for specific cell types and experimental conditions may be required.
Materials:
-
Calcium indicator AM ester (e.g., Fluo-4 AM, Cal-520 AM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Stock Solutions: Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO. Prepare a 250 mM stock solution of probenecid in a suitable buffer.
-
Prepare Loading Solution: On the day of the experiment, dilute the indicator stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the AM ester stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer. If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer (containing probenecid if used) to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol for Inducing and Imaging IP3-Mediated Ca2+ Puffs
This protocol describes a method for generating and visualizing small, localized Ca2+ transients in the form of IP3-mediated Ca2+ puffs.
Materials:
-
Cultured cells (e.g., HEK-293, HeLa)
-
High-affinity calcium indicator AM ester (e.g., Cal-520 AM)
-
Caged IP3 (e.g., ci-IP3/PM)
-
UV light source for photolysis
-
Total Internal Reflection Fluorescence (TIRF) microscope or a spinning-disk confocal microscope for high-speed imaging
Procedure:
-
Cell Preparation and Loading: Co-load the cells with a high-affinity calcium indicator (e.g., 5 µM Cal-520 AM) and a cell-permeant caged IP3 analog (e.g., 1 µM ci-IP3/PM) following the general loading protocol described above.
-
Microscopy Setup: Mount the dish with the loaded cells on the microscope stage. Use a high numerical aperture objective. For TIRF microscopy, adjust the laser angle to achieve total internal reflection.
-
Image Acquisition: Acquire images at a high frame rate (e.g., 100-500 frames per second) to capture the rapid kinetics of the Ca2+ puffs.
-
Photolysis: Use a brief pulse of UV light to uncage the IP3, triggering its release into the cytoplasm. The intensity and duration of the UV flash should be optimized to elicit discrete Ca2+ puffs rather than global Ca2+ waves.
-
Data Analysis: Analyze the image series to identify and characterize the spatio-temporal properties of the Ca2+ puffs, such as their amplitude, duration, and frequency. Automated analysis software can be used for this purpose.
Visualizing the Signaling Cascade: Synaptic Plasticity
Small, localized Ca2+ transients are fundamental to many signaling pathways. A prime example is in synaptic plasticity, the cellular basis of learning and memory. The influx of Ca2+ through NMDA receptors in response to synaptic activity leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key event in long-term potentiation (LTP).
References
- 1. Neuronal calcium sparks and intracellular calcium “noise” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
A Researcher's Guide to Cross-Validating Calcium Green-5N AM with Alternative Fluorescent Indicators
For researchers, scientists, and drug development professionals investigating cellular calcium signaling, the selection of an appropriate fluorescent indicator is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Calcium Green-5N AM with two widely used alternatives, Fura-2 AM and Fluo-4 AM. We present a summary of their key characteristics, detailed experimental protocols for their application and cross-validation, and visual workflows to aid in experimental design.
Performance Characteristics: A Comparative Overview
This compound is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity dyes.[1][2] In contrast, Fura-2 AM is a ratiometric indicator that allows for more precise quantification of calcium levels, independent of dye concentration and cell thickness. Fluo-4 AM is a high-affinity, single-wavelength indicator that exhibits a large fluorescence increase upon calcium binding, making it ideal for detecting transient calcium signals.[3][4]
The following table summarizes the key quantitative parameters of these three popular calcium indicators. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions.
| Property | This compound | Fura-2 AM | Fluo-4 AM |
| Dissociation Constant (Kd) | ~14 µM[1] | ~145 nM | ~345 nM |
| Fluorescence Enhancement | ~14.7-fold | Ratiometric | >100-fold |
| Excitation Wavelength (max) | ~506 nm | 340/380 nm | ~494 nm |
| Emission Wavelength (max) | ~531 nm | ~510 nm | ~516 nm |
| Measurement Type | Intensity | Ratio (340/380) | Intensity |
| Affinity for Ca2+ | Low | High | High |
| Primary Application | High Ca2+ concentrations | Quantitative [Ca2+]i | General purpose, HTS |
Signaling Pathway Context: Gq-Coupled GPCR Calcium Mobilization
A frequent application for these indicators is the study of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical Gq-coupled pathway leading to an increase in intracellular calcium, a process readily measured by these fluorescent probes.
Gq-Coupled GPCR Signaling Pathway leading to intracellular calcium release.
Experimental Protocols: A Guide to Cross-Validation
To objectively compare the performance of this compound with Fura-2 AM and Fluo-4 AM, a standardized experimental protocol is crucial. The following protocol outlines a workflow for cell loading, imaging, and data analysis.
Materials:
-
This compound, Fura-2 AM, Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)
-
Cultured cells of interest (e.g., HeLa, CHO, or primary neurons)
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
I. Dye Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of each dye (this compound, Fura-2 AM, Fluo-4 AM) in anhydrous DMSO.
-
To aid in solubilization, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
II. Cell Loading Protocol:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare a loading buffer for each dye by diluting the dye stock solution and the Pluronic F-127 stock solution into HBSS (with Ca2+ and Mg2+). The final dye concentration is typically between 1-5 µM, and the final Pluronic F-127 concentration is ~0.02%. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the respective loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells two to three times with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify for at least 30 minutes at room temperature in the dark before imaging.
III. Fluorescence Imaging:
-
Mount the cell dish on the fluorescence microscope.
-
For this compound and Fluo-4 AM, excite at ~490-500 nm and collect emission at ~515-530 nm.
-
For Fura-2 AM, alternately excite at 340 nm and 380 nm, and collect emission at ~510 nm.
-
Establish a baseline fluorescence reading for a few minutes before stimulating the cells.
-
Induce a calcium response using an appropriate agonist (e.g., ATP for purinergic receptors, carbachol for muscarinic receptors).
-
Record the fluorescence changes over time.
IV. Data Analysis:
-
For this compound and Fluo-4 AM, quantify the change in fluorescence intensity as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).
-
For Fura-2 AM, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).
-
Compare the signal-to-noise ratio, photostability (by measuring the rate of photobleaching under continuous illumination), and the kinetics (rise and decay times) of the calcium transients for each dye.
Experimental Workflow for Cross-Validation
The following diagram provides a visual representation of the logical steps involved in a cross-validation experiment.
Experimental workflow for cross-validating calcium indicators.
By following these guidelines and protocols, researchers can make an informed decision on the most suitable calcium indicator for their specific experimental needs, ensuring the generation of high-quality and reliable data in the study of cellular calcium dynamics.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
Navigating the Nuances of Photostability in Calcium Imaging: A Comparative Analysis of Calcium Green-5N AM
For researchers, scientists, and drug development professionals embarking on intracellular calcium studies, the selection of a suitable fluorescent indicator is paramount. Among the myriad of choices, Calcium Green-5N AM presents itself as a low-affinity option for monitoring high calcium concentrations. However, a critical characteristic that dictates the success of imaging experiments, particularly those involving time-lapse microscopy, is photostability—the molecule's resilience to photodegradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of this compound against other commonly used calcium indicators, supported by available data and detailed experimental protocols.
Quantitative Comparison of Calcium Indicator Properties
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Ca²⁺-bound) | Photostability Notes |
| This compound | ~14 µM[1] | 506 | 531 | Not specified | Generally considered to have lower photostability compared to some other indicators[2]. |
| Fluo-3 AM | ~390 nM[1] | 506 | 526 | ~0.14[1] | Known to be susceptible to photobleaching[3]. |
| Fluo-4 AM | ~345 nM | 494 | 516 | Not specified | A brighter and more photostable derivative of Fluo-3. |
| Oregon Green 488 BAPTA-1 AM | ~170 nM | 494 | 523 | ~0.7 | Generally considered to have good photostability. |
| Calbryte™ 520 AM | ~1200 nM | 492 | 514 | Three times greater than Fluo-3 or Fluo-4 | Marketed as a superior replacement for traditional green indicators with excellent photostability. |
Understanding Photostability: Experimental Approaches
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φp), which is the probability of a fluorophore being destroyed per excitation event, or by its photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to half of its initial value under continuous illumination.
Experimental Protocol for Measuring Photostability in a Cellular Context
This protocol outlines a general method for quantifying the photobleaching rate of a fluorescent calcium indicator using time-lapse confocal or epifluorescence microscopy.
1. Sample Preparation:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with the acetoxymethyl (AM) ester form of the calcium indicator according to the manufacturer's instructions. Typically, cells are incubated with 1-5 µM of the dye in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove excess extracellular dye.
2. Microscopy and Image Acquisition:
-
Microscope Setup: Use a confocal or widefield fluorescence microscope with a laser line or filter set appropriate for the excitation and emission spectra of the indicator.
-
Imaging Parameters:
-
Define a region of interest (ROI) within a cell.
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant across all experiments.
-
Acquire a time-lapse series of images at a fixed frame rate (e.g., one frame every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
3. Data Analysis:
-
Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Background Correction: Subtract the mean background fluorescence intensity from a region without cells at each time point.
-
Normalization: Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Half-life Determination: Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2). For a more rigorous analysis, the decay curve can be fitted to an exponential function to extract the photobleaching rate constant.
Visualizing the Workflow and Signaling Context
To provide a clearer understanding of the experimental process and the biological context in which these indicators are used, the following diagrams have been generated.
Caption: Workflow for assessing the photostability of a calcium indicator.
A fundamental understanding of the underlying biological processes is also crucial. The following diagram illustrates a simplified calcium signaling pathway, the very process these indicators are designed to measure.
Caption: Key components of a typical intracellular calcium signaling cascade.
Conclusion
The selection of a calcium indicator should be a deliberate process, weighing factors such as calcium affinity, dynamic range, and importantly, photostability. While this compound is suited for measuring high calcium concentrations due to its low affinity, researchers should be mindful of its potential for photobleaching, especially in experiments requiring prolonged or intense illumination. For applications demanding high photostability, alternatives such as Fluo-4 AM, Oregon Green 488 BAPTA-1 AM, or newer generation dyes like Calbryte™ 520 AM may offer more robust and reliable performance. It is always recommended to perform a pilot experiment to assess the photostability of the chosen indicator under the specific conditions of your experimental setup.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using Calcium Green-5N AM in Specific Neuronal Models: A Comparative Guide
For researchers investigating neuronal activity, the precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is paramount. Calcium Green-5N AM emerges as a valuable tool for specific applications, particularly in neuronal models characterized by large and rapid calcium transients. This guide provides a comprehensive comparison of this compound with other common calcium indicators, supported by quantitative data and experimental protocols, to aid researchers in selecting the optimal tool for their studies.
Probing Neuronal Excitability: The Role of Calcium Indicators
Calcium ions (Ca²⁺) are critical second messengers in neurons, playing a fundamental role in a vast array of physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. The transient increase in intracellular calcium concentration is a hallmark of neuronal activation. Fluorescent calcium indicators are indispensable tools for visualizing and quantifying these dynamic changes in real-time.
These indicators are typically composed of a Ca²⁺-chelating moiety linked to a fluorophore. Upon binding to Ca²⁺, the indicator undergoes a conformational change that alters its fluorescent properties, such as an increase in fluorescence intensity or a shift in excitation or emission wavelengths. The acetoxymethyl (AM) ester forms of these dyes are cell-permeant, allowing for non-invasive loading into live cells. Once inside the neuron, cellular esterases cleave the AM group, trapping the active indicator in the cytoplasm.
This compound: An Indicator for High Calcium Dynamics
This compound is a low-affinity, single-wavelength calcium indicator. Its distinguishing feature is its relatively high dissociation constant (Kd) for Ca²⁺, making it particularly well-suited for monitoring neuronal processes that involve substantial and rapid increases in intracellular calcium. In scenarios such as excitotoxicity or high-frequency neuronal firing, high-affinity indicators can become saturated, failing to accurately report the full range of the calcium signal. The lower affinity of this compound allows it to respond linearly to a wider range of high calcium concentrations, providing a more faithful representation of these large calcium transients.[1]
Comparative Analysis of Calcium Indicators
The selection of an appropriate calcium indicator is critical for the successful outcome of any neuronal imaging experiment. The ideal indicator should possess high brightness, a large dynamic range (fluorescence enhancement upon Ca²⁺ binding), and a Kd value that is well-matched to the expected calcium concentrations in the neuronal model. The following table provides a quantitative comparison of this compound with other commonly used calcium indicators.
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon Ca²⁺ Binding | Quantum Yield (Φ) | Key Characteristics |
| This compound | ~4.3 µM[1] | ~506 | ~531 | ~14.7-fold[1] | Not widely reported | Low affinity, suitable for high Ca²⁺ concentrations. |
| Fluo-4 AM | ~345 nM[2][3] | ~494 | ~516 | >100-fold | ~0.14 (Ca²⁺-bound) | High affinity, bright, widely used for general neuronal activity. |
| Fura-2 AM | ~145 nM | 340/380 (ratiometric) | ~510 | Ratiometric change | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound) | Ratiometric, allows for quantitative [Ca²⁺]i measurements. |
| Oregon Green 488 BAPTA-1 AM | ~170 nM | ~494 | ~523 | ~14-fold | 0.91 (Ca²⁺-bound) | High affinity, bright, and photostable. |
Experimental Protocols
The following are generalized protocols for loading AM-ester calcium indicators into cultured neurons and brain slices. It is crucial to note that optimal loading concentrations and incubation times can vary significantly depending on the specific cell type, age of the culture or animal, and experimental conditions. Therefore, empirical optimization is highly recommended.
Loading Cultured Neurons with this compound
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM. To aid in dye solubilization and prevent sequestration, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the loading solution.
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash and De-esterification: After incubation, gently wash the cells two to three times with fresh, warm physiological saline to remove extracellular dye.
-
Incubation: Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Perform imaging in a physiological saline solution at the appropriate temperature for your experimental setup.
Loading Brain Slices with this compound
-
Prepare Slices: Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature or 32-34°C.
-
Prepare Loading Solution: Prepare a loading solution of this compound in aCSF at a final concentration of 5-20 µM. The addition of Pluronic F-127 (0.02-0.1%) and a low concentration of a non-ionic detergent like Cremophor EL can improve dye loading in brain tissue.
-
Slice Loading: Incubate the slices in the loading solution at 32-37°C for 30-90 minutes, ensuring continuous oxygenation. The optimal temperature and duration will depend on the brain region and animal age.
-
Wash: Transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye and allow for de-esterification.
-
Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
Visualizing the Process: Diagrams
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Mechanism of AM-ester calcium indicator loading and activation.
A typical experimental workflow for neuronal calcium imaging.
Decision tree for selecting a suitable calcium indicator.
Conclusion
This compound is a specialized tool in the neuroscientist's arsenal for calcium imaging. Its low affinity for Ca²⁺ makes it the indicator of choice for studying neuronal phenomena associated with large and rapid increases in intracellular calcium, where high-affinity indicators would likely saturate. By understanding the quantitative differences between this compound and its alternatives, and by following optimized experimental protocols, researchers can confidently select the most appropriate indicator to unravel the complex roles of calcium signaling in their specific neuronal models.
References
Safety Operating Guide
Proper Disposal of Calcium Green-5N AM: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for research integrity and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Calcium Green-5N AM, a fluorescent calcium indicator dye. Adherence to these protocols will help safeguard personnel and minimize environmental impact.
This compound, and solutions prepared with it, should be treated as chemical waste. Disposal must comply with all applicable national, state, and local environmental regulations. Under no circumstances should this material be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedures for this compound
The following procedures outline the disposal process for the pure compound, prepared solutions, and contaminated labware.
Unused or Expired this compound
Unused or expired this compound solid powder must be disposed of as hazardous chemical waste.
Procedure:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, place it inside a larger, compatible, and properly labeled waste container.
-
Affix a hazardous waste label to the container.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup by a licensed hazardous waste disposal service.
This compound Stock and Working Solutions
Solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), are to be collected as liquid hazardous waste.
Procedure:
-
Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Do not mix with other incompatible waste streams.
-
Securely cap the waste container and affix a hazardous waste label.
-
Store the container in a designated hazardous waste accumulation area, away from heat and ignition sources.
-
Arrange for collection by a certified hazardous waste disposal company.
Contaminated Labware and Materials
Disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have come into contact with this compound must be disposed of as solid hazardous waste.
Procedure:
-
Collect all contaminated solid materials in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Seal the container to prevent spillage.
-
Store in the designated hazardous waste accumulation area.
-
Dispose of through a licensed hazardous waste disposal service.
Decontamination of Non-Disposable Glassware
For reusable glassware, a thorough decontamination process is required.
Procedure:
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous chemical waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, in accordance with local regulations.
-
Ensure all chemical labels are removed or defaced from the glassware before returning it to use.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the product for complete and detailed instructions. Waste disposal regulations can vary significantly by location.
Safeguarding Your Research: Essential Protocols for Handling Calcium Green-5N AM
Personal Protective Equipment: Your First Line of Defense
When working with Calcium Green-5N AM, a comprehensive approach to personal protective equipment (PPE) is critical. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them immediately if contaminated, punctured, or torn.[1][2] |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential aerosols or dust.[3] |
Operational Plans: From Handling to Disposal
Adherence to structured operational and disposal plans is fundamental to laboratory safety and environmental responsibility.
Spill Cleanup Procedures
In the event of a spill, a calm and methodical response is crucial. The following table outlines the steps for managing a spill of this compound.
| Step | Action | Detailed Instructions |
| 1 | Evacuate and Ventilate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood. |
| 2 | Wear Appropriate PPE | Before cleaning, don the recommended personal protective equipment, including gloves, safety glasses, and a lab coat. |
| 3 | Contain the Spill | For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust. |
| 4 | Clean the Area | Carefully scoop the contained material into a designated hazardous waste container. Clean the spill area with soap and water. |
| 5 | Dispose of Waste | All contaminated materials, including absorbent pads, gloves, and paper towels, must be disposed of as hazardous waste.[4][5] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent materials, should be collected in a clearly labeled hazardous waste container.
-
Waste Containers: Use containers that are compatible with the chemical waste. Ensure containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Visualizing Safe Chemical Handling Workflows
To further clarify the procedural steps for safe handling and spill response, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of laboratory chemicals.
Caption: Decision-making process for responding to a chemical spill.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
